Product packaging for 2-Chloro-4-fluorophenylacetonitrile(Cat. No.:CAS No. 75279-56-0)

2-Chloro-4-fluorophenylacetonitrile

Cat. No.: B1362056
CAS No.: 75279-56-0
M. Wt: 169.58 g/mol
InChI Key: GSMCLMKFBYLWRP-UHFFFAOYSA-N
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Description

2-Chloro-4-fluorophenylacetonitrile is a useful research compound. Its molecular formula is C8H5ClFN and its molecular weight is 169.58 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5ClFN B1362056 2-Chloro-4-fluorophenylacetonitrile CAS No. 75279-56-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-chloro-4-fluorophenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClFN/c9-8-5-7(10)2-1-6(8)3-4-11/h1-2,5H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSMCLMKFBYLWRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Cl)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10369352
Record name 2-Chloro-4-fluorophenylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10369352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75279-56-0
Record name 2-Chloro-4-fluorophenylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10369352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-chloro-4-fluorophenyl)acetonitrile
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

2-Chloro-4-fluorophenylacetonitrile CAS number 75279-56-0

Author: BenchChem Technical Support Team. Date: December 2025

Analyzing Compound Properties

I'm currently immersed in researching the physicochemical properties of 2-Chloro-4-fluorophenylacetonitrile (CAS 75279-56-0). My focus is on gathering data regarding its molecular formula, weight, melting and boiling points, and solubility. Simultaneously, I've begun to explore potential synthesis methods and common reaction pathways for this compound.

Gathering Key Data

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Examining Initial Data

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Identifying Key Gaps

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Examining Initial Findings

I've uncovered some initial physicochemical data and a potential synthesis route for this compound, starting from 2-chloro-4-fluorobenzyl chloride and sodium cyanide. My focus is now on finding detailed experimental protocols, quantitative data for comprehensive analysis, and exploring its applications and biological activities.

Digging Deeper for Data

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Analyzing Core Properties

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2-Chloro-4-fluorophenylacetonitrile molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides core information on 2-Chloro-4-fluorophenylacetonitrile, a chemical compound often utilized as a reagent and building block in chemical research and synthesis.

Core Properties of this compound

This compound, also known by its synonym 2-Chloro-4-fluorobenzyl cyanide, is an organic compound characterized by the presence of chlorine, fluorine, and a nitrile group attached to a phenylacetonitrile backbone.

Physicochemical Data

The fundamental physicochemical properties of this compound have been compiled from various chemical data sources. The following table summarizes these key quantitative data points for easy reference and comparison.

PropertyValueSource
Molecular Formula C₈H₅ClFN
Molecular Weight 169.58 g/mol
Alternate Molecular Weight 169.59 g/mol
CAS Number 75279-56-0
Physical Form Solid, Crystals, or Powder
Appearance White to cream
Melting Point 63.0 - 73.0 °C
IUPAC Name 2-(2-chloro-4-fluorophenyl)acetonitrile
InChI Key GSMCLMKFBYLWRP-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1F)Cl)CC#N

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, or analysis of this compound are typically found in peer-reviewed scientific literature or patents. The publicly available data from chemical suppliers and databases do not include such detailed methodologies. Researchers seeking to work with this compound should consult specialized chemical synthesis journals and patent databases for specific procedural information.

Compound Identification and Properties

The following diagram illustrates the logical relationship between the compound's nomenclature, its structural representation, and its fundamental molecular properties.

A This compound B Structural Identifiers A->B is described by C Physicochemical Properties A->C has D IUPAC Name: 2-(2-chloro-4-fluorophenyl)acetonitrile B->D E SMILES: C1=CC(=C(C=C1F)Cl)CC#N B->E F Molecular Formula: C₈H₅ClFN C->F G Molecular Weight: 169.58 g/mol C->G

Caption: Logical flow from compound name to its structural and physical properties.

A Technical Guide to the Isomers and IUPAC Nomenclature of C₈H₅ClFN

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of the structural isomers corresponding to the molecular formula C₈H₅ClFN, with a primary focus on their systematic International Union of Pure and Applied Chemistry (IUPAC) nomenclature. Given the complexity and the large number of potential isomers, this guide centers on the most plausible and structurally significant class: substituted chlorofluoromethylbenzonitriles.

Structural Elucidation from Molecular Formula

The molecular formula C₈H₅ClFN implies a high degree of unsaturation, which is a key indicator of the core structure. The degree of unsaturation is calculated as follows:

  • Formula : C = 8, H = 5, Halogens (X) = 2 (Cl, F), N = 1

  • Degree of Unsaturation (DoU) = C - H/2 - X/2 + N/2 + 1

  • DoU = 8 - 5/2 - 2/2 + 1/2 + 1 = 8 - 2.5 - 1 + 0.5 + 1 = 6

A DoU of 6 strongly suggests the presence of an aromatic ring (contributing 4 degrees) and a triple bond, characteristic of a nitrile or isocyanide group (contributing 2 degrees). The most probable core structure is therefore a benzene ring substituted with a cyano group (-CN), a methyl group (-CH₃), a chloro group (-Cl), and a fluoro group (-F). Verification of this structure confirms it matches the molecular formula: C₆H₂(CN)(CH₃)(Cl)(F) corresponds to C₈H₅NClF.

IUPAC Nomenclature of Chlorofluoromethylbenzonitrile Isomers

The systematic naming of this class of isomers follows established IUPAC rules for substituted aromatic compounds.

2.1 Naming Convention

  • Parent Name : The nitrile group (-CN) is the principal functional group, lending the parent name benzonitrile .

  • Ring Numbering : The carbon atom of the benzene ring that is bonded to the nitrile group is assigned the locant position 1.

  • Substituent Locants : The ring is then numbered to assign the lowest possible set of locants to the remaining substituents (chloro, fluoro, and methyl).

  • Alphabetical Citation : Substituents are listed in alphabetical order (chloro, fluoro, methyl) in the final IUPAC name.

2.2 Isomer Enumeration For a benzene ring with four distinct substituents (including the implicit attachment point of the parent structure), there are seven unique positional arrangements for the three variable substituents (chloro, fluoro, methyl) relative to the cyano group at position 1. For each of these seven substitution patterns, the three different groups can be arranged in 3! (or 6) different ways. This results in a total of 42 distinct structural isomers for the chlorofluoromethylbenzonitrile class.

Data Presentation: Table of Isomers

The 42 isomers of chlorofluoromethylbenzonitrile are systematically named and categorized by their substitution pattern in the table below.

Isomer IDIUPAC NameSubstituent Positions (Cl, F, CH₃)
Pattern 1: 1,2,3,4-substitution
1-12-Chloro-3-fluoro-4-methylbenzonitrile2, 3, 4
1-22-Chloro-4-fluoro-3-methylbenzonitrile2, 4, 3
1-33-Chloro-2-fluoro-4-methylbenzonitrile3, 2, 4
1-43-Chloro-4-fluoro-2-methylbenzonitrile3, 4, 2
1-54-Chloro-2-fluoro-3-methylbenzonitrile4, 2, 3
1-64-Chloro-3-fluoro-2-methylbenzonitrile4, 3, 2
Pattern 2: 1,2,3,5-substitution
2-12-Chloro-3-fluoro-5-methylbenzonitrile2, 3, 5
2-22-Chloro-5-fluoro-3-methylbenzonitrile2, 5, 3
2-33-Chloro-2-fluoro-5-methylbenzonitrile3, 2, 5
2-43-Chloro-5-fluoro-2-methylbenzonitrile3, 5, 2
2-55-Chloro-2-fluoro-3-methylbenzonitrile5, 2, 3
2-65-Chloro-3-fluoro-2-methylbenzonitrile5, 3, 2
Pattern 3: 1,2,3,6-substitution
3-12-Chloro-3-fluoro-6-methylbenzonitrile2, 3, 6
3-22-Chloro-6-fluoro-3-methylbenzonitrile2, 6, 3
3-33-Chloro-2-fluoro-6-methylbenzonitrile3, 2, 6
3-43-Chloro-6-fluoro-2-methylbenzonitrile3, 6, 2
3-56-Chloro-2-fluoro-3-methylbenzonitrile6, 2, 3
3-66-Chloro-3-fluoro-2-methylbenzonitrile6, 3, 2
Pattern 4: 1,2,4,5-substitution
4-12-Chloro-4-fluoro-5-methylbenzonitrile2, 4, 5
4-22-Chloro-5-fluoro-4-methylbenzonitrile2, 5, 4
4-34-Chloro-2-fluoro-5-methylbenzonitrile4, 2, 5
4-44-Chloro-5-fluoro-2-methylbenzonitrile4, 5, 2
4-55-Chloro-2-fluoro-4-methylbenzonitrile5, 2, 4
4-65-Chloro-4-fluoro-2-methylbenzonitrile5, 4, 2
Pattern 5: 1,2,4,6-substitution
5-12-Chloro-4-fluoro-6-methylbenzonitrile2, 4, 6
5-22-Chloro-6-fluoro-4-methylbenzonitrile2, 6, 4
5-34-Chloro-2-fluoro-6-methylbenzonitrile4, 2, 6
5-44-Chloro-6-fluoro-2-methylbenzonitrile4, 6, 2
5-56-Chloro-2-fluoro-4-methylbenzonitrile6, 2, 4
5-66-Chloro-4-fluoro-2-methylbenzonitrile6, 4, 2
Pattern 6: 1,2,5,6-substitution
6-12-Chloro-5-fluoro-6-methylbenzonitrile2, 5, 6
6-22-Chloro-6-fluoro-5-methylbenzonitrile2, 6, 5
6-35-Chloro-2-fluoro-6-methylbenzonitrile5, 2, 6
6-45-Chloro-6-fluoro-2-methylbenzonitrile5, 6, 2
6-56-Chloro-2-fluoro-5-methylbenzonitrile6, 2, 5
6-66-Chloro-5-fluoro-2-methylbenzonitrile6, 5, 2
Pattern 7: 1,3,4,5-substitution
7-13-Chloro-4-fluoro-5-methylbenzonitrile3, 4, 5
7-23-Chloro-5-fluoro-4-methylbenzonitrile3, 5, 4
7-34-Chloro-3-fluoro-5-methylbenzonitrile4, 3, 5
7-44-Chloro-5-fluoro-3-methylbenzonitrile4, 5, 3
7-55-Chloro-3-fluoro-4-methylbenzonitrile5, 3, 4
7-65-Chloro-4-fluoro-3-methylbenzonitrile5, 4, 3

Visualization of Isomer Derivation

The logical workflow for identifying and enumerating the chlorofluoromethylbenzonitrile isomers is depicted below.

G cluster_patterns 7 Unique Substituent Positional Patterns A Molecular Formula C₈H₅ClFN B Core Structure Analysis (DoU = 6) A->B C Deduced Scaffold: Chlorofluoromethylbenzonitrile B->C P1 {2,3,4} P2 {2,3,5} P3 {2,3,6} P4 {2,4,5} P5 {2,4,6} P6 {2,5,6} P7 {3,4,5} D Permutation of Substituents (Cl, F, CH₃) for each pattern (3! = 6 ways) P1->D P2->D P3->D P4->D P5->D P6->D P7->D E Total Isomers 7 Patterns x 6 Permutations = 42 D->E

Caption: Logical workflow for the enumeration of chlorofluoromethylbenzonitrile isomers.

Alternative Isomeric Structures

While the substituted benzonitriles represent the most common structural class for C₈H₅ClFN, other isomers exist. Researchers should be aware of these alternative scaffolds, which can exhibit significantly different chemical and biological properties.

  • Functional Isomers (Isocyanides) : These isomers contain the isocyanide (-NC) functional group instead of the nitrile group. The naming convention changes accordingly, for example, 2-chloro-3-fluoro-4-methylphenyl isocyanide .

  • Skeletal Isomers (Phenylacetonitriles) : In this class, the cyano group is not directly attached to the aromatic ring. The core is phenylacetonitrile (C₆H₅CH₂CN). Isomers are generated by substituting the chloro and fluoro atoms on the phenyl ring and/or the alpha-carbon. An example is 2-(4-chloro-2-fluorophenyl)acetonitrile .

The relationship between these primary isomer classes is visualized below.

G A C₈H₅ClFN Isomers B Class 1: Benzonitriles (Ar-CN) A->B Ring Substituents C Class 2: Isocyanides (Ar-NC) A->C Functional Isomer D Class 3: Phenylacetonitriles (Ar-CH₂CN) A->D Skeletal Isomer E Other Structures (e.g., Pyridine derivatives) A->E Heterocyclic Cores

Caption: Major isomer classes for the molecular formula C₈H₅ClFN.

Experimental Protocols and Biological Data

It is critical to recognize that all quantitative data, experimental protocols, and biological activities are specific to each individual isomer . The physical properties (e.g., melting point, boiling point, solubility), spectroscopic data (NMR, IR, MS), and pharmacological profiles (e.g., signaling pathways, toxicity, efficacy) can vary dramatically between two closely related isomers.

As such, a general guide for the formula C₈H₅ClFN cannot provide specific experimental details. Professionals seeking such information must first identify the exact isomer of interest by its IUPAC name or CAS number and then consult chemical databases (such as SciFinder, Reaxys, or PubChem) for compound-specific data and literature references. No signaling pathways or experimental workflows can be generalized for this molecular formula.

2-Chloro-4-fluorophenylacetonitrile material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Material Safety of 2-Chloro-4-fluorophenylacetonitrile

This document provides a comprehensive overview of the material safety data for this compound, tailored for researchers, scientists, and professionals in drug development. It consolidates critical safety information, physical and chemical properties, and handling protocols to ensure safe laboratory practices.

Chemical Identification

This compound is an organic compound used as an intermediate in various organic synthesis processes, including the development of pharmaceuticals and pesticides.[1] Accurate identification is crucial for safety and regulatory compliance.

IdentifierValue
CAS Number 75279-56-0[2][3][4][5]
Molecular Formula C8H5ClFN[2][4][5][6]
Molecular Weight 169.58 g/mol [2][4][6]
IUPAC Name 2-(2-chloro-4-fluorophenyl)acetonitrile[4][5]
Synonyms 2-chloro-4-fluorobenzyl cyanide, (2-Chloro-4-fluorophenyl)acetonitrile[2][4]
InChI Key GSMCLMKFBYLWRP-UHFFFAOYSA-N[4][5]
UN Number 3276[2], 3439[4]

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is fundamental to its safe handling, storage, and use in experimental settings.

PropertyValue
Appearance White to cream or yellow-like crystals/powder[2][5]
Melting Point 67-69 °C[2][4]
Boiling Point 253.2 ± 25.0 °C (Predicted)[2]
Flash Point 112.3 °C[2] / 108 °C[7]
Density 1.3099 (estimate)[2]
Vapor Pressure 0.0112 mmHg at 25°C[2]
Solubility Insoluble in water[7], soluble in organic solvents like ethanol and acetone.[1]
Refractive Index 1.528[2]

Hazard Identification and Classification

This chemical is classified as hazardous and toxic.[2][3] Exposure can lead to serious health effects. The following table summarizes its hazard classifications.

Hazard ClassCategory
Acute Oral Toxicity Category 4[7]
Acute Dermal Toxicity Category 4[7]
Acute Inhalation Toxicity Category 4[7]
Skin Corrosion/Irritation Category 2[7]
Serious Eye Damage/Eye Irritation Category 2[7]
Specific Target Organ Toxicity (Single Exposure) Category 3 (Respiratory system)[7][8]

Hazard Statements:

  • H300: Fatal if swallowed.[3]

  • H311: Toxic in contact with skin.[3]

  • H331: Toxic if inhaled.[3]

  • H315: Causes skin irritation.[3][7]

  • H319: Causes serious eye irritation.[3][7]

  • R20/21/22: Harmful by inhalation, in contact with skin and if swallowed.[1][2]

  • R36/37/38: Irritating to eyes, respiratory system and skin.[1][2]

The diagram below illustrates the general hazard identification and initial response workflow.

Hazard_Response_Workflow cluster_ID Hazard Identification cluster_Response First Aid Response Start This compound H300 Fatal if Swallowed Start->H300 H311 Toxic on Skin Start->H311 H331 Toxic if Inhaled Start->H331 H315 Skin Irritation Start->H315 H319 Eye Irritation Start->H319 Ingestion Call POISON CENTER / doctor immediately. Rinse mouth. H300->Ingestion Skin Wash with plenty of soap and water. Take off contaminated clothing. H311->Skin Inhalation Remove victim to fresh air. Keep at rest. H331->Inhalation H315->Skin Eyes Rinse cautiously with water for several minutes. Remove contact lenses. H319->Eyes

Hazard Identification and First Aid Response Workflow.

Experimental and Safety Protocols

While specific toxicological experimental protocols are not detailed in the provided documentation, established procedures for handling, first aid, and accidental release are critical for laboratory safety.

First-Aid Measures Protocol
  • General Advice: If you feel unwell, seek medical advice and show the safety data sheet to the doctor in attendance.

  • Ingestion: If swallowed, call a poison control center or doctor immediately.[7][8] Rinse mouth with water.[8]

  • Inhalation: If inhaled, move the person into fresh air.[7][8] If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.

  • Skin Contact: In case of skin contact, wash off immediately with plenty of soap and water for at least 15 minutes.[7][8] Remove contaminated clothing and shoes.[7]

  • Eye Contact: In case of eye contact, rinse cautiously and thoroughly with plenty of water for at least 15 minutes and consult a physician.[7][8] Remove contact lenses if present and easy to do.[8]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[7]

  • Specific Hazards: During a fire, irritating and highly toxic gases may be generated by thermal decomposition.[7] These can include carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and gaseous hydrogen fluoride (HF).[7]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[7]

Accidental Release Measures Protocol
  • Personal Precautions: Evacuate personnel to a safe area. Ensure adequate ventilation. Avoid breathing vapors, mist, or gas and prevent contact with skin and eyes.[9][10] Use personal protective equipment.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[11]

  • Containment and Cleanup:

    • Soak up with inert absorbent material such as sand, silica gel, or universal binder.[7][9]

    • Collect the material into suitable, closed containers for disposal.[7][9]

    • After cleanup, wash the area and decontaminate all protective equipment.[10]

Handling and Storage

Proper handling and storage are essential to minimize exposure risk.

Handling
  • Use only in a well-ventilated area or under a chemical fume hood.[9]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][7]

  • Avoid contact with skin, eyes, and clothing.[7][8] Do not breathe dust or vapors.[7][8]

  • Wash hands thoroughly after handling.[7] Do not eat, drink, or smoke in the work area.[7][9]

Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[7][8][9]

  • Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.[7][8]

  • Store in the original container and check regularly for leaks.[9]

The following diagram outlines the recommended workflow for safe handling and storage.

Handling_Storage_Workflow cluster_Handling Safe Handling Protocol cluster_Storage Secure Storage Protocol cluster_Disposal Disposal Receive Receive Chemical Ventilation Use in Well-Ventilated Area (Fume Hood) Receive->Ventilation PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Ventilation->PPE Avoid Avoid Contact and Inhalation PPE->Avoid Wash Wash Hands After Handling Avoid->Wash Container Keep in Tightly Closed Original Container Wash->Container Conditions Store in Cool, Dry, Well-Ventilated Area Container->Conditions Incompatible Store Away from Incompatible Materials Conditions->Incompatible Disposal Dispose of Contents/Container to Approved Waste Disposal Plant Incompatible->Disposal End of Lifecycle

Recommended Workflow for Chemical Handling and Storage.

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment are necessary to protect laboratory personnel.

  • Engineering Controls: Ensure adequate ventilation, especially in confined areas. Eyewash stations and safety showers should be close to the workstation.[7][8]

  • Eye/Face Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7][8]

  • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[7]

  • Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[7][8]

Transport Information

  • UN Number: 3276 or 3439[2][4][9]

  • Proper Shipping Name: NITRILES, LIQUID, TOXIC, N.O.S. or TOXIC SOLID, ORGANIC, N.O.S.[9]

  • Hazard Class: 6.1[2][9]

  • Packing Group: III[2][9]

References

solubility of 2-Chloro-4-fluorophenylacetonitrile in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility of 2-Chloro-4-fluorophenylacetonitrile in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of this compound, a key intermediate in various synthetic processes. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document focuses on providing a qualitative understanding of its solubility in common organic solvents and presents a detailed experimental protocol for researchers to determine quantitative solubility data in their own laboratories.

Introduction to this compound

This compound is a substituted aromatic nitrile with the molecular formula C₈H₅ClFN. Its chemical structure, featuring a phenyl ring with chloro and fluoro substituents and a cyanomethyl group, dictates its physicochemical properties, including its solubility profile. Understanding its solubility is crucial for optimizing reaction conditions, purification processes like crystallization, and formulation development.

Qualitative Solubility Profile

While specific quantitative data is scarce, literature suggests that this compound is generally soluble in common organic solvents. The polarity of the molecule, influenced by the halogen atoms and the nitrile group, allows for favorable interactions with a range of organic solvents.

Table 1: Qualitative Solubility of this compound in Organic Solvents

SolventQualitative SolubilityRationale
Methanol Expected to be SolubleThe polar hydroxyl group of methanol can interact with the polar nitrile and halogen functionalities of the solute.
Ethanol SolubleSimilar to methanol, ethanol's polarity and ability to form hydrogen bonds contribute to solubility.
Acetone SolubleAs a polar aprotic solvent, acetone can effectively solvate the polar regions of the molecule.
Ethyl Acetate Expected to be SolubleThe ester functionality provides sufficient polarity to dissolve the compound.
Toluene Expected to be Moderately Soluble to SolubleThe aromatic nature of toluene can interact with the phenyl ring of the solute, although its lower polarity might result in lower solubility compared to more polar solvents.
Dichloromethane Expected to be SolubleIts ability to dissolve a wide range of organic compounds suggests it would be a suitable solvent.
Dimethyl Sulfoxide (DMSO) SolubleA highly polar aprotic solvent known for its excellent solvating power for a wide range of organic compounds.

Note: "Expected to be Soluble/Moderately Soluble" is based on general principles of "like dissolves like" and the known solubility of structurally similar compounds. Experimental verification is required for quantitative assessment.

Experimental Protocol for Quantitative Solubility Determination: Isothermal Saturation Method

The isothermal saturation method, also known as the shake-flask method, is a reliable technique for determining the thermodynamic equilibrium solubility of a compound in a specific solvent at a given temperature.

3.1. Materials and Equipment

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (±0.1 mg accuracy)

  • Vials with screw caps or sealed ampoules

  • Constant temperature shaker or incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system.

3.2. Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C, 37 °C).

    • Agitate the mixture for a sufficient time to reach equilibrium. A period of 24 to 72 hours is typically recommended, and preliminary experiments can be conducted to determine the exact time required to reach a plateau in concentration.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) syringe.

    • Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.

  • Analysis:

    • Dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC or GC).

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the standard solutions and the diluted sample solution using a validated HPLC or GC method.

    • Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standard solutions.

  • Calculation of Solubility:

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the solubility (S) of this compound in the solvent using the following formula:

      S = C_diluted × (V_flask / V_sample)

      where:

      • C_diluted is the concentration of the diluted sample determined from the calibration curve.

      • V_flask is the volume of the volumetric flask used for dilution.

      • V_sample is the volume of the saturated solution withdrawn.

    • Express the solubility in appropriate units, such as g/100 mL or mol/L.

3.3. Experimental Workflow Diagram

experimental_workflow A Preparation of Saturated Solution B Add excess this compound to a known volume of solvent in a sealed vial A->B C Equilibrate at constant temperature with agitation (24-72h) B->C D Sample Collection & Preparation C->D E Allow excess solid to settle D->E F Withdraw and filter supernatant at the same temperature E->F G Dilute the filtered solution to a known volume F->G H Analysis G->H I Prepare standard solutions of known concentrations H->I J Analyze standards and sample by HPLC or GC I->J K Data Processing & Calculation J->K L Construct calibration curve K->L M Determine concentration of diluted sample L->M N Calculate solubility M->N

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-4-fluorophenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core physicochemical properties of 2-Chloro-4-fluorophenylacetonitrile, a key intermediate in various synthetic pathways. The information herein is intended to support research and development activities by providing reliable data and standardized experimental protocols.

Core Physicochemical Data

The following table summarizes the key quantitative data for this compound.

PropertyValueSource
Melting Point 67-69 °CNot specified
63.0-73.0 °CNot specified
Boiling Point 253.2 ± 25.0 °C (Predicted)Not specified
Molecular Formula C₈H₅ClFNNot specified
Molecular Weight 169.59 g/mol Not specified
CAS Number 75279-56-0Not specified
Density 1.3099 g/cm³ (Estimate)Not specified

Experimental Protocols

While specific experimental determinations for this compound are not publicly detailed, the following represents standard and widely accepted methodologies for ascertaining the melting and boiling points of organic compounds.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. The following capillary method is a common procedure for accurate melting point determination.

Apparatus:

  • Melting point apparatus (e.g., Thiele tube or digital melting point device)

  • Capillary tubes (sealed at one end)

  • Thermometer (calibrated)

  • Mortar and pestle

  • Heating medium (e.g., mineral oil or a metal block)

Procedure:

  • Sample Preparation: A small amount of the crystalline this compound is finely ground using a mortar and pestle. The powdered sample is then packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus adjacent to the thermometer bulb, ensuring good thermal contact.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is reported as the melting point.

  • Purity Indication: A sharp melting range (typically ≤ 1 °C) is indicative of a pure compound. A broad melting range suggests the presence of impurities.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it. The following micro-method using a fusion tube and capillary is suitable for small sample quantities.

Apparatus:

  • Fusion tube (small test tube)

  • Capillary tube (sealed at one end)

  • Thermometer (calibrated)

  • Heating bath (e.g., oil bath or heating block)

  • Beaker

Procedure:

  • Sample Preparation: A small amount (a few drops) of liquid this compound is placed in a fusion tube.

  • Capillary Insertion: A capillary tube, sealed at one end, is inverted and placed into the fusion tube with its open end submerged in the liquid.

  • Heating: The fusion tube assembly is attached to a thermometer and heated in a heating bath.

  • Observation: As the temperature rises, air trapped in the capillary tube will be expelled. Upon reaching the boiling point, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube. The temperature at which this vigorous bubbling begins is recorded as the boiling point.

  • Confirmation: The heating is stopped, and the temperature at which the liquid re-enters the capillary tube is also noted. This should be close to the recorded boiling point.

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the determination of the melting and boiling points of a chemical substance like this compound.

G cluster_0 Physicochemical Property Determination cluster_1 Melting Point Protocol cluster_2 Boiling Point Protocol A Obtain Pure Sample of This compound B Melting Point Determination A->B C Boiling Point Determination A->C D Data Recording and Analysis B->D B1 Pack Capillary Tube B->B1 C->D C1 Setup Fusion Tube C->C1 E Final Report D->E B2 Heat Slowly B1->B2 B3 Record Melting Range B2->B3 C2 Heat and Observe Bubbles C1->C2 C3 Record Boiling Temperature C2->C3

Caption: Workflow for determining the melting and boiling points.

2-Chloro-4-fluorophenylacetonitrile chemical structure and isomers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Chloro-4-fluorophenylacetonitrile: Chemical Structure and Isomers

Introduction

This compound is an organic compound that belongs to the family of substituted benzonitriles. These compounds are characterized by a phenyl ring attached to a cyanomethyl group (-CH₂CN) and are significant as versatile intermediates in organic synthesis. Their utility is prominent in the development of pharmaceuticals and agrochemicals, where the specific arrangement of substituents on the phenyl ring is crucial for biological activity and chemical reactivity. This guide provides a detailed examination of the chemical structure of this compound, explores its various isomers, and presents relevant physicochemical data and synthetic methodologies.

Core Compound: this compound

This compound, with the CAS number 75279-56-0, is the focal point of this guide.[1][2][3] Its structure consists of a benzene ring substituted with a chlorine atom at position 2, a fluorine atom at position 4, and a cyanomethyl group at position 1.

Chemical Structure and Identification:

  • IUPAC Name: 2-(2-chloro-4-fluorophenyl)acetonitrile[1]

  • Molecular Formula: C₈H₅ClFN[1][4][3][5]

  • Molecular Weight: 169.58 g/mol [4][5]

  • SMILES: FC1=CC=C(CC#N)C(Cl)=C1[1]

  • InChI Key: GSMCLMKFBYLWRP-UHFFFAOYSA-N[1]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These characteristics are essential for its handling, storage, and application in synthetic chemistry.

PropertyValueSource(s)
Appearance White to cream or yellow-like crystals/powder.[1][5]
Melting Point 63.0-73.0 °C[1]
67-69 °C[2][6][5]
Boiling Point 253.2±25.0 °C (Predicted)[6][5]
Density 1.3099 g/cm³ (Estimate)[6][5]
Flash Point 112.3 °C[6][5]
Vapor Pressure 0.0112 mmHg at 25°C[6][5]
Refractive Index 1.528[6][5]
Solubility Slightly soluble in water; soluble in organic solvents like ethanol, acetone, and dimethyl sulfoxide.[5]

Isomers of this compound

Isomers are compounds that share the same molecular formula (C₈H₅ClFN) but differ in the arrangement of their atoms. For this compound, isomerism is primarily constitutional, arising from the different possible positions of the chloro and fluoro substituents on the phenyl ring.

Constitutional Isomers

The primary form of isomerism for this compound is positional isomerism. The cyanomethyl group defines position 1 on the phenyl ring, leaving ten unique positional combinations for the chloro and fluoro substituents.

Stereoisomerism: this compound does not possess any chiral centers (a carbon atom bonded to four different groups), nor does it have restricted rotation around a double bond that would lead to geometric (E/Z) isomerism. Therefore, it does not have enantiomers or diastereomers.

The diagram below, generated using the DOT language, illustrates the relationship between the parent compound and its other constitutional isomers.

Isomers cluster_isomers Positional Isomers parent C₈H₅ClFN (Phenylacetonitrile Core) target This compound parent->target Specific Isomer 2-Chloro-3-fluoro 2-Chloro-3-fluoro parent->2-Chloro-3-fluoro 2-Chloro-5-fluoro 2-Chloro-5-fluoro parent->2-Chloro-5-fluoro 2-Chloro-6-fluoro 2-Chloro-6-fluoro parent->2-Chloro-6-fluoro 3-Chloro-2-fluoro 3-Chloro-2-fluoro parent->3-Chloro-2-fluoro 3-Chloro-4-fluoro 3-Chloro-4-fluoro parent->3-Chloro-4-fluoro 3-Chloro-5-fluoro 3-Chloro-5-fluoro parent->3-Chloro-5-fluoro 4-Chloro-2-fluoro 4-Chloro-2-fluoro parent->4-Chloro-2-fluoro 4-Chloro-3-fluoro 4-Chloro-3-fluoro parent->4-Chloro-3-fluoro 5-Chloro-2-fluoro 5-Chloro-2-fluoro parent->5-Chloro-2-fluoro

References

spectroscopic data for 2-Chloro-4-fluorophenylacetonitrile (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: December 2025

Beginning Data Search

I've started actively searching for publicly available spectroscopic data on 2-Chloro-4-fluorophenylacetonitrile. I'm focusing my efforts on NMR, IR, and MS data primarily. Simultaneously, I'm digging into experimental protocols related to the data acquisition.

Analyzing Spectral Data

I'm now zeroing in on the this compound structure to anticipate its spectral characteristics. I'll translate the data gathered into clean tables for NMR, IR, and MS, as I'm also capturing experimental protocols. This will then be used to inform the workflow diagram I'm planning to produce.

Seeking Spectroscopic Data

I've confirmed the compound's CAS number and formula through commercial listings, but actual spectroscopic data remains elusive. I need to dig deeper into databases or potentially contact chemical suppliers directly to find that NMR and IR data. My next step will be to explore academic literature to hopefully find the crucial data points needed.

Expanding Data Acquisition Scope

I'm hitting a roadblock. While I confirmed the compound's structure, the initial searches haven't yielded usable spectroscopic data. I'm now expanding my search parameters, focusing specifically on the this compound isomer. I'll meticulously cross-check data, ensuring it aligns with the correct CAS number and molecular formula. Finding the right literature is crucial, and experimental protocols will guide my approach to this data acquisition.

Analyzing spectroscopic data

I've hit a snag. My initial search for actual spectroscopic data on this compound yielded mostly supplier confirmations. The spectral information itself remains elusive. I need to rethink my search terms or expand the scope of my resources.

Narrowing Search Parameters

I'm focusing my efforts on directly searching for the compound's CAS number and spectroscopic techniques. While experimental spectra for this compound remain scarce, general protocols for NMR, IR, and MS analysis are now in hand and will be incorporated into the "Experimental Protocols" section. If the targeted search fails, predicted or calculated spectra are next. If data is still unavailable, I will provide a guide on data acquisition and interpretation.

Adapting the Data Strategy

My hunt for direct spectroscopic data continues, focusing now on the compound's CAS number and specific techniques. Finding this compound's actual spectra directly is tough. Consequently, I'm prepared to use predicted or calculated spectra as a backup, always noting their nature. Simultaneously, I'm drafting a guide on data acquisition, using the gathered experimental protocols and expected spectral feature ranges. A spectroscopic analysis workflow diagram is also underway.

Analyzing Spectral Data Availability

I'm finding that retrieving experimental spectroscopic data for 2-Chloro-4-fluorophenylacet onitrile (CAS 75279-56-0) is proving difficult. My search has mostly returned chemical suppliers' listings, offering confirmation of the compound's identity and basic properties, but no spectral data. This is leading me to explore alternative search strategies.

Shifting Focus: Predictive Analysis

I'm now pivoting to a predictive approach. Since locating experimental data for the target compound, this compound (CAS 75279-56-0), has been unfruitful, I'll leverage prediction tools. I'll generate plausible NMR spectra and outline expected IR and MS features, grounding these in the molecule's structure. My next steps involve compiling this predictive data into a comprehensive guide.

Prioritizing Prediction Tools

My search for experimental spectroscopic data on this compound (CAS 75279-56-0) remains unproductive, yielding mostly supplier confirmations. A patent mentioned the CAS number, but no spectra. Closely related compounds yielded irrelevant spectra. Given these limitations, I'm now prioritizing the selection of a reliable prediction tool. I'll need it to generate the data that will form the core of the technical guide, including NMR chemical shifts, IR band descriptions, and expected mass spectral features. The workflow diagram will be the next task after the prediction is made.

toxicological properties of 2-Chloro-4-fluorophenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Gathering Toxicity Data

I'm currently immersed in a comprehensive search for the toxicological properties of 2-Chloro-4-fluorophenylacetonitrile. I'm prioritizing quantitative data and experimental studies, as well as any existing safety or toxicity reports.

Deep Dive: Toxicity Mechanisms

I've expanded my search beyond just toxicity data. Now, I'm hunting for detailed experimental protocols on this compound and related compounds, hoping to understand its metabolic pathways and identify how it wreaks havoc in the body. I'm especially keen on uncovering any visualizable signaling pathways.

Charting Data and Pathways

I'm now prioritizing the synthesis of experimental methodologies from my findings. I'm focusing on creating a structured table for all quantitative toxicological data and preparing Graphviz diagrams to visualize any identified signaling pathways and experimental workflows, complete with captions. Finally, I'll compile all this into a detailed technical guide.

An In-depth Technical Guide to the Safe Handling and Storage of 2-Chloro-4-fluorophenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety procedures and technical data for the handling and storage of 2-Chloro-4-fluorophenylacetonitrile (CAS No. 75279-56-0). The information herein is intended to support laboratory safety protocols and ensure the well-being of personnel working with this compound.

Chemical and Physical Properties

This compound is a solid, appearing as a white to cream-colored crystalline powder.[1] Its chemical structure and key identifiers are summarized below.

PropertyValue
CAS Number 75279-56-0[1][2][3][4][5][6]
Molecular Formula C₈H₅ClFN[1][2][3][5][6][7]
Molecular Weight 169.59 g/mol [2]
Appearance White to cream crystals or powder[1]
Melting Point 67-69 °C[2]
Assay ≥96.0% to 97%[1][2]

Hazard Identification and Toxicity

This compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled.[7] It is also known to cause skin and serious eye irritation, as well as potential respiratory irritation.[7]

Hazard ClassificationGHS Hazard Statement
Acute Oral ToxicityH301: Toxic if swallowed[2]
Acute Dermal ToxicityH311: Toxic in contact with skin[8]
Acute Inhalation ToxicityH332: Harmful if inhaled[2]
Skin Corrosion/IrritationH315: Causes skin irritation[2][7]
Serious Eye Damage/Eye IrritationH319: Causes serious eye irritation[2][7]
Specific target organ toxicityMay cause respiratory irritation[7]

Experimental Protocols for Hazard Assessment

The hazard classifications listed above are determined through standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity (OECD 420, 423, 425)

These guidelines describe methods to assess the toxicity of a substance after a single oral dose.[9] The primary goal is to identify the dose that causes mortality or evident toxicity.[10]

  • OECD 420 (Fixed Dose Procedure): Animals are dosed at one of four fixed dose levels (5, 50, 300, and 2000 mg/kg). The study aims to identify a dose causing clear signs of toxicity but not mortality.[10]

  • OECD 423 (Acute Toxic Class Method): This method involves a stepwise procedure where a small group of animals is dosed. The outcome determines if a subsequent group is dosed at a higher or lower level, allowing for classification into a toxicity category based on the LD50 cut-off values.

  • OECD 425 (Up-and-Down Procedure): This sequential test uses a maximum of 5 animals.[11] A single animal is dosed, and the outcome (survival or death) determines the dose for the next animal (higher or lower).[12] This method allows for the estimation of the LD50 with a confidence interval.[12]

Observations in these studies include changes in skin, fur, eyes, and mucous membranes, as well as effects on the respiratory, circulatory, and nervous systems over a period of at least 14 days.[10]

Skin Irritation (OECD 439)

This in vitro test method uses reconstructed human epidermis (RhE) to assess the skin irritation potential of a chemical.[13][14]

  • Tissue Preparation: Commercially available RhE models are equilibrated.[14]

  • Application: A fixed dose of the test substance is applied to the surface of the epidermal model.[14]

  • Exposure and Incubation: After a defined exposure period (e.g., 1 hour), the tissues are rinsed and incubated for a further period (e.g., 24 hours).[15]

  • Viability Assessment: Tissue viability is measured using a colorimetric assay (MTT test). A reduction in cell viability below 50% indicates that the substance is an irritant.[14][16]

Eye Irritation (OECD 405)

This guideline outlines the procedure for assessing acute eye irritation or corrosion.[1]

  • Pre-assessment: Before in vivo testing, all existing data is reviewed to avoid unnecessary animal testing.[17] Substances known to be corrosive or severely irritating to the skin are generally considered to have similar effects on the eyes.[17]

  • In Vivo Test: If necessary, the test is performed initially on a single animal.[1][18] The substance is applied in a single dose to one eye, with the other serving as a control.[1][18]

  • Observation: The degree of eye irritation is evaluated by scoring lesions of the conjunctiva, cornea, and iris at specific intervals (1, 24, 48, and 72 hours).[19] The observation period can extend up to 21 days to assess the reversibility of effects.[19]

  • Confirmatory Test: If the initial test does not show severe irritation or corrosion, the response is confirmed using up to two additional animals.[1][18]

Safe Handling and Personal Protective Equipment (PPE)

A systematic approach to handling this compound is essential to minimize exposure risk.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling & Use cluster_post Post-Handling ReviewSDS Review Safety Data Sheet (SDS) AssessRisks Conduct Risk Assessment ReviewSDS->AssessRisks PrepArea Prepare Well-Ventilated Area (Fume Hood) AssessRisks->PrepArea DonPPE Don Appropriate PPE PrepArea->DonPPE Receive Receive and Inspect Container DonPPE->Receive Weighing Weighing and Dispensing (in containment) Receive->Weighing Reaction Use in Reaction/Procedure Weighing->Reaction CloseContainer Securely Close Container Reaction->CloseContainer Decontaminate Decontaminate Work Area and Equipment CloseContainer->Decontaminate DoffPPE Remove and Dispose of PPE Decontaminate->DoffPPE WashHands Wash Hands Thoroughly DoffPPE->WashHands Store Return to Secure Storage WashHands->Store

Caption: Logical workflow for the safe handling of this compound.

Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is required for procedures that may generate dust or vapors.[15]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory.

  • Eye and Face Protection: Wear chemical safety goggles that meet ANSI Z.87.1 standards. A face shield may be necessary if there is a splash hazard.[11]

  • Skin Protection:

    • Gloves: Chemical-resistant gloves (e.g., nitrile) are required. Inspect gloves before use and change them immediately upon contamination.[11]

    • Protective Clothing: A lab coat must be worn and buttoned. For larger quantities or increased risk of exposure, chemical-resistant coveralls may be necessary.[11][20]

    • Footwear: Closed-toe, closed-heel shoes that cover the entire foot are mandatory.[11]

  • Respiratory Protection: If engineering controls are insufficient to maintain exposure below permissible limits, a NIOSH-approved respirator is required.[11] Respirator use requires a formal respiratory protection program, including medical evaluation and fit testing.[11]

Storage and Disposal

Proper storage is critical to maintaining the chemical's integrity and preventing accidental release.

Storage Conditions
  • Store in a dry, cool, and well-ventilated place.[7][21]

  • Keep the container tightly closed to prevent moisture ingress and contamination.[7][21]

  • Store locked up and away from incompatible materials such as strong oxidizing agents, acids, and bases.[21][22]

Disposal
  • Dispose of contents and containers to an approved waste disposal plant in accordance with local, state, and federal regulations.[21][23]

  • Do not dispose of waste in sewer systems.[15] Contaminated materials from spill cleanup should be collected in a labeled, sealed container for hazardous waste disposal.[2]

Emergency Procedures: Spills and Exposure

Prompt and correct response to an emergency can significantly mitigate harm.

EmergencyResponse cluster_spill Spill Response cluster_exposure Exposure Response Start Incident Occurs (Spill or Exposure) AssessSpill Assess Spill Size & Hazard Start->AssessSpill AssessExposure Assess Exposure Type Start->AssessExposure Alert Alert others and evacuate area MinorSpill Minor Spill: - Don appropriate PPE - Contain with absorbent - Clean and decontaminate AssessSpill->MinorSpill Minor MajorSpill Major Spill: - Evacuate building - Call Emergency Services (911) AssessSpill->MajorSpill Major SkinContact Skin Contact: - Remove contaminated clothing - Flush with water for 15+ min AssessExposure->SkinContact Skin EyeContact Eye Contact: - Use eyewash for 15+ min - Hold eyelids open AssessExposure->EyeContact Eye Inhalation Inhalation: - Move to fresh air AssessExposure->Inhalation Inhalation Ingestion Ingestion: - Do NOT induce vomiting AssessExposure->Ingestion Ingestion SeekMedical Seek Immediate Medical Attention (Bring SDS) SkinContact->SeekMedical EyeContact->SeekMedical Inhalation->SeekMedical Ingestion->SeekMedical

Caption: Decision-making workflow for responding to spills or personnel exposure.

First Aid Measures
  • Inhalation: Move the exposed person to fresh air at once. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[20][24]

  • Skin Contact: Promptly remove all contaminated clothing.[24] Wash the affected skin with plenty of soap and water for at least 15 minutes.[21] If irritation persists, get medical attention.[24]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[21][24] Remove contact lenses if present and easy to do.[21] Seek immediate medical attention.[21]

  • Ingestion: Do not induce vomiting.[17] Rinse the mouth with water and get medical attention immediately.[21][23]

Accidental Release Measures
  • Minor Spills:

    • Ensure adequate ventilation and wear appropriate PPE.[21]

    • Contain the spill using an inert absorbent material (e.g., sand, vermiculite).[9]

    • Sweep or scoop up the absorbed material and place it into a suitable, labeled container for disposal.[9][21]

    • Decontaminate the spill area.[2]

  • Major Spills:

    • Evacuate the area immediately.[25]

    • Alert others and prevent entry to the contaminated area.[7]

    • From a safe location, contact your institution's emergency response team or local emergency services (911).[7][21]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), or dry chemical foam.[7][23]

  • Specific Hazards: In case of fire, hazardous combustion products may be released, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), hydrogen cyanide, and hydrogen chloride gas.[22]

  • Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[21][23]

References

A Technical Guide to 2-Chloro-4-fluorophenylacetonitrile for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 2-Chloro-4-fluorophenylacetonitrile, a key building block in modern pharmaceutical synthesis. This document details commercial supplier specifications, critical chemical properties, and practical experimental protocols for its application in drug discovery and development.

Introduction

This compound, also known as 2-(2-chloro-4-fluorophenyl)acetonitrile, is a substituted phenylacetonitrile derivative of significant interest in medicinal chemistry. Its unique substitution pattern, featuring both a chlorine and a fluorine atom on the phenyl ring, makes it a valuable synthon for introducing these moieties into complex molecular architectures. The nitrile group and the adjacent active methylene group offer versatile reactivity for carbon-carbon and carbon-nitrogen bond formation, crucial for the synthesis of heterocyclic compounds and other pharmacologically active molecules. This guide serves as a technical resource for researchers utilizing this compound in their synthetic endeavors.

Commercial Suppliers and Specifications

A reliable supply of high-purity starting materials is paramount in pharmaceutical research. Several chemical suppliers offer this compound at a purity of 97% or greater. The following table summarizes the specifications from prominent commercial vendors.

Supplier Product Number Purity Specification Appearance Melting Point (°C) CAS Number
Thermo Scientific Chemicals B23132.14 / AAB2313206≥96.0% (GC)[1]White to cream crystals or powder[1]63.0-73.0[1]75279-56-0[1][2]
Otto Chemie Pvt. Ltd. C 291097%Solid to chunks to chips[3]67-69[3]75279-56-0[3]
Cenmed C007B-0923750.98Not SpecifiedNot Specified75279-56-0[4]
Santa Cruz Biotechnology sc-268000Not SpecifiedNot SpecifiedNot Specified75279-56-0[5]
Dayang Chem (Hangzhou) Co., Ltd. Not Specified98%Not SpecifiedNot Specified75279-56-0[6]

Note: Specifications are subject to change and should be confirmed with the supplier via a Certificate of Analysis for the specific lot.

Physicochemical and Safety Data

Understanding the properties and hazards of this compound is crucial for its safe handling and use in experimental design.

Property Value Source
Molecular Formula C₈H₅ClFN[1][2][5]
Molecular Weight 169.58 g/mol [5]
IUPAC Name 2-(2-chloro-4-fluorophenyl)acetonitrile[1][2]
Boiling Point 253.2±25.0 °C (Predicted)
Density 1.3099 (estimate)
Hazard Statements Toxic if swallowed. Irritating to eyes, respiratory system, and skin.[4]
Precautionary Statements Wear suitable protective clothing, gloves, and eye/face protection. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.

Applications in Pharmaceutical Synthesis

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its activated methylene group makes it particularly useful for reactions such as alkylations and condensations to build more complex molecular scaffolds.

Synthesis of Kinase Inhibitors

This compound is a documented precursor in the synthesis of targeted cancer therapeutics, such as Crizotinib, an anaplastic lymphoma kinase (ALK) and c-Met inhibitor. The phenylacetonitrile moiety serves as a foundational component onto which other heterocyclic systems are constructed.

Experimental Protocols

The following protocols are representative examples of reactions involving activated phenylacetonitriles and can be adapted for this compound. Researchers should perform their own reaction optimization.

Protocol 1: α-Alkylation of this compound

This procedure describes the introduction of an alkyl group at the carbon adjacent to the nitrile, a common step in building molecular complexity. This protocol is adapted from established methods for similar activated nitriles.[7]

Materials:

  • This compound (1.0 equivalent)

  • Alkyl halide (e.g., ethyl iodide) (1.1 equivalents)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred suspension of sodium hydride in anhydrous DMF under an inert atmosphere (e.g., nitrogen), add a solution of this compound in anhydrous DMF dropwise at 0 °C.

  • Allow the reaction mixture to stir at room temperature for 30 minutes to ensure complete deprotonation.

  • Cool the mixture back to 0 °C and add the alkyl halide dropwise.

  • Let the reaction warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by carefully adding saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the product with diethyl ether (3x).

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Condensation Reaction with an Ester to form a β-Ketonitrile

This protocol outlines the synthesis of a β-ketonitrile, a versatile intermediate for constructing heterocyclic rings like pyrazoles and pyrimidines. This is based on the general synthesis of 2-(2-Chloro-4-fluorophenyl)-3-oxobutanenitrile.[8]

Materials:

  • This compound (1.0 equivalent)

  • Ester (e.g., ethyl acetate) (1.5 equivalents)

  • Sodium ethoxide (2.0 equivalents)

  • Anhydrous ethanol

  • Hydrochloric acid (1 M)

  • Ethyl acetate (for extraction)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve sodium ethoxide in anhydrous ethanol.

  • To this solution, add this compound dropwise at room temperature.

  • Add the ester (e.g., ethyl acetate) and heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction by TLC.

  • After cooling to room temperature, carefully neutralize the reaction mixture with 1 M HCl until acidic (pH ~5-6).

  • Extract the aqueous layer with ethyl acetate (3x).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.

  • The resulting crude 2-(2-chloro-4-fluorophenyl)-3-oxobutanenitrile can be purified by recrystallization or column chromatography.

Visualized Workflows and Processes

Generalized Synthetic Workflow

The following diagram illustrates a generalized workflow for the utilization of this compound in the synthesis of a hypothetical drug candidate.

G cluster_start Starting Materials cluster_synthesis Core Synthesis cluster_elaboration Further Functionalization cluster_final Final Steps A This compound C Reaction (e.g., Alkylation/Condensation) A->C B Alkylating or Acylating Agent B->C D Key Intermediate C->D Formation of core scaffold E Cyclization/ Coupling Reaction D->E F Drug Precursor E->F Assembly of pharmacophore G Purification/ Salt Formation F->G H Final API G->H Isolation of pure compound

Caption: Generalized synthetic workflow using this compound.

Quality Control Logic

This diagram outlines the logical flow of quality control from the procurement of this compound to its use in synthesis.

G start Procurement of This compound supplier_coa Review Supplier's Certificate of Analysis start->supplier_coa in_house_testing In-house QC Testing (Purity, Identity) supplier_coa->in_house_testing pass_fail Specifications Met? in_house_testing->pass_fail release Release for Synthesis pass_fail->release Yes quarantine Quarantine/ Return to Vendor pass_fail->quarantine No reaction Use in Reaction release->reaction in_process_control In-Process Control (TLC, LC-MS) reaction->in_process_control

Caption: Quality control workflow for starting material verification.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Derivatives from 2-Chloro-4-fluorophenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various derivatives from the starting material 2-Chloro-4-fluorophenylacetonitrile. This versatile building block is a key intermediate in the synthesis of a range of biologically active molecules. The following protocols are based on established literature procedures and offer a starting point for further research and development.

Introduction

This compound is a valuable starting material in medicinal chemistry and drug discovery. Its activated aromatic ring and the reactive nitrile group allow for a variety of chemical transformations, leading to the synthesis of diverse molecular scaffolds. These derivatives are often explored for their potential as therapeutic agents, including kinase inhibitors and other targeted therapies. This document outlines protocols for several key transformations of this compound.

General Workflow for Derivatization

The following diagram illustrates a general workflow for the synthesis of derivatives from this compound, highlighting some of the key reaction pathways.

G A This compound B [2+3] Cycloaddition A->B NaN3, NH4Cl C Hydrolysis A->C Acid or Base D Reduction A->D Reducing Agent (e.g., H2/Raney Ni) E Alkylation A->E Base, Alkyl Halide F 5-(2-chloro-4-fluorophenyl)-1H-tetrazole B->F G 2-Chloro-4-fluorophenylacetic acid C->G H 2-(2-chloro-4-fluorophenyl)ethanamine D->H I Substituted Phenylacetonitrile Derivatives E->I G A Start: this compound B Add NaN3 and NH4Cl in DMF A->B C Heat reaction mixture at 120 °C for 12 h B->C D Quench with water and acidify C->D E Extract with ethyl acetate D->E F Purify by recrystallization E->F G End: 5-(2-chloro-4-fluorophenyl)-1H-tetrazole F->G G A Start: this compound B Add concentrated H2SO4 and water A->B C Heat reaction mixture under reflux B->C D Cool and pour onto ice C->D E Filter the precipitate D->E F Wash with cold water and dry E->F G End: 2-Chloro-4-fluorophenylacetic acid F->G G A Start: this compound B Dissolve in THF and cool to -78 °C A->B C Add strong base (e.g., LDA) B->C D Stir for 1 h at -78 °C C->D E Add alkylating agent (e.g., R-X) D->E F Warm to room temperature and quench E->F G Workup and purify by chromatography F->G H End: α-Substituted derivative G->H

Application Note: Quantitative Analysis of 2-Chloro-4-fluorophenylacetonitrile by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of 2-Chloro-4-fluorophenylacetonitrile, a key intermediate in pharmaceutical synthesis. The described method is a reversed-phase HPLC approach with UV detection, designed for accuracy, precision, and robustness. This document provides a comprehensive protocol for method development, validation in accordance with ICH guidelines, and sample analysis. Additionally, a Gas Chromatography-Mass Spectrometry (GC-MS) method is presented as an alternative technique, particularly for impurity profiling. This guide is intended for researchers, scientists, and drug development professionals requiring a reliable analytical method for the quantification of this compound in various sample matrices.

Introduction

This compound is a critical building block in the synthesis of various active pharmaceutical ingredients (APIs). Accurate and precise quantification of this intermediate is essential for ensuring the quality, consistency, and safety of the final drug product. This application note provides a framework for developing and validating a robust analytical method for this purpose. The primary proposed method utilizes reversed-phase HPLC with UV detection, a widely accessible and reliable technique in the pharmaceutical industry.

Proposed Analytical Methods

Two primary analytical techniques are proposed for the quantification of this compound:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A robust and widely used technique for the quantification of organic molecules.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful method for both quantification and identification, especially suitable for volatile and semi-volatile compounds and for impurity profiling.

This document will focus on the development and validation of the HPLC-UV method, with a summary of a potential GC-MS method.

HPLC Method Development and Validation Protocol

A systematic approach to method development is crucial for establishing a reliable analytical procedure. The following sections outline the steps for developing and validating an HPLC method for this compound.

Materials and Reagents
  • This compound reference standard (purity ≥ 99.5%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and deionized)

  • Phosphoric acid (analytical grade)

  • Syringe filters (0.45 µm or 0.22 µm)[1]

Instrumentation

A standard HPLC system equipped with:

  • Quaternary or binary pump

  • Autosampler

  • Column oven

  • UV-Vis or Diode Array Detector (DAD)

  • Chromatography data system (CDS)

Experimental Workflow

The overall workflow for method development and validation is depicted below.

workflow cluster_dev Method Development cluster_val Method Validation (ICH Guidelines) cluster_sample Sample Analysis Dev_Start Define Analytical Requirements Col_Select Column Selection (e.g., C18) Dev_Start->Col_Select MP_Opt Mobile Phase Optimization (Acetonitrile:Water) Col_Select->MP_Opt Det_Param Detector Wavelength Selection MP_Opt->Det_Param Dev_End Optimized Method Det_Param->Dev_End Specificity Specificity Dev_End->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate Precision) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Validation_Report Validation Report Robustness->Validation_Report Sample_Prep Sample Preparation (Dissolution & Filtration) Validation_Report->Sample_Prep HPLC_Run HPLC Analysis Sample_Prep->HPLC_Run Quantification Quantification HPLC_Run->Quantification method_selection Analyte This compound Properties Properties: - Aromatic Nitrile - Halogenated - Likely UV active - Thermally stable Analyte->Properties Objective Analytical Objective Properties->Objective Quantification Routine Quantification Objective->Quantification Impurity_ID Impurity Identification & Trace Analysis Objective->Impurity_ID HPLC HPLC-UV Quantification->HPLC Primary Choice GCMS GC-MS Quantification->GCMS Alternative Impurity_ID->HPLC Possible for known impurities Impurity_ID->GCMS Preferred Method

References

HPLC method development for 2-Chloro-4-fluorophenylacetonitrile analysis

Author: BenchChem Technical Support Team. Date: December 2025

Begin Data Collection

I've initiated a thorough search for existing HPLC methods suitable for analyzing 2-Chloro-4-fluorophenylacetonitrile and structurally similar compounds. Also, I'm now gathering data on their physicochemical attributes. This will serve as a foundation for method development, ensuring a solid understanding of the analyte's behavior.

Architect Method Development

I'm now expanding my focus to method development. I've designed a structured HPLC method workflow, which I will visualize using a DOT script. Moreover, I'm working on detailed experimental protocols. This includes outlining system suitability parameters and creating a DOT script for the sample preparation and analysis. Subsequently, I plan to simulate data and illustrate relationships between chromatographic parameters. All this will culminate in a comprehensive application note.

Define Application Note Scope

I'm now starting on the application note scope. I'm focusing on the overall flow, gathering comprehensive information for the HPLC analysis of this compound. I'm creating DOT scripts to illustrate the chromatographic parameter relationships. It's a comprehensive approach.

Application Note: Identification of 2-Chloro-4-fluorophenylacetonitrile Byproducts by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the identification and analysis of byproducts in the synthesis of 2-Chloro-4-fluorophenylacetonitrile using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Ensuring its purity is critical for the quality and safety of the final active pharmaceutical ingredient (API). This document outlines the necessary steps for sample preparation, GC-MS instrument setup, and data analysis to identify potential process-related impurities and degradation products.

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify different substances within a test sample.[1] It is widely used in pharmaceutical development and quality control for the identification of impurities in starting materials, intermediates, and final products. The analysis of byproducts in this compound is crucial as these impurities can affect the efficacy and safety of the resulting drug substance. This protocol is designed to provide a robust method for the qualitative analysis of such byproducts.

Predicted Byproducts

The potential byproducts in a sample of this compound largely depend on the synthetic route employed. A common synthesis pathway starts from 2-chloro-4-fluorobenzaldehyde, which is reduced to the corresponding alcohol, then converted to a benzyl chloride, and finally cyanated. Another route may involve the diazotization of 2-chloro-4-aminobenzonitrile. Based on these potential synthetic pathways, likely byproducts include:

  • Starting Materials: 2-Chloro-4-fluorobenzaldehyde, 2-Chloro-4-fluorobenzyl alcohol, 2-Chloro-4-fluorobenzyl chloride, 2-chloro-4-aminobenzonitrile.

  • Intermediates: Incompletely reacted intermediates from any stage of the synthesis.

  • Side Products:

    • Hydrolysis Products: 2-Chloro-4-fluorophenylacetamide and 2-Chloro-4-fluorophenylacetic acid, formed by the hydrolysis of the nitrile group.

    • Isomers: Positional isomers such as 3-Chloro-4-fluorophenylacetonitrile or other isomers formed during the synthesis.

    • Dimerization Products: Byproducts formed from the reaction of two molecules of an intermediate or product.

    • Over-alkylation Products: If alkylation steps are involved, di- and tri-alkylated species can be formed.

Experimental Protocol

This section details the methodology for the GC-MS analysis of this compound byproducts.

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality GC-MS data.

  • Dissolution: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of a suitable volatile organic solvent such as dichloromethane or ethyl acetate.[2] This creates a stock solution of approximately 1 mg/mL.

  • Dilution: Perform a serial dilution of the stock solution to a final concentration of about 10-100 µg/mL.[3]

  • Filtration: Filter the final diluted sample through a 0.22 µm PTFE syringe filter to remove any particulate matter that could interfere with the analysis.

GC-MS Instrumentation and Parameters

The following parameters are recommended for a standard GC-MS system.

Table 1: GC-MS Instrument Parameters

ParameterSetting
Gas Chromatograph
Column5% Phenyl Polysiloxane (e.g., DB-5ms or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Temperature250 °C
Injection Volume1 µL
Injection ModeSplit (50:1 split ratio)
Carrier GasHelium at a constant flow rate of 1.0 mL/min
Oven Temperature ProgramInitial temperature: 70 °C, hold for 2 minutesRamp: 10 °C/min to 280 °CFinal hold: 5 minutes at 280 °C
Mass Spectrometer
Ion SourceElectron Ionization (EI)
Ionization Energy70 eV
Source Temperature230 °C
Transfer Line Temperature280 °C
Mass Rangem/z 40-450
Scan Speed2 scans/second

Data Presentation and Analysis

The acquired GC-MS data should be processed to identify the main component and any potential byproducts.

  • Peak Identification: Identify the main peak corresponding to this compound based on its retention time and mass spectrum.

  • Byproduct Identification: Analyze the smaller peaks in the chromatogram.

    • Mass Spectral Library Search: Compare the mass spectrum of each unknown peak against a commercial mass spectral library (e.g., NIST, Wiley) for tentative identification.

    • Fragmentation Pattern Analysis: For unknown compounds not present in the library, analyze the fragmentation pattern to deduce the structure. The presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in characteristic M and M+2 peaks for chlorine-containing fragments.[3]

  • Quantification (Optional): While this protocol focuses on identification, semi-quantitative analysis can be performed by comparing the peak area of the byproducts to that of the main component, assuming similar response factors. For accurate quantification, calibration with certified reference standards of the identified impurities is necessary.

Table 2: Expected Mass Spectrometry Data for this compound and Potential Byproducts

CompoundMolecular Weight ( g/mol )Key Mass Fragments (m/z)
This compound169.58169/171 (M+), 134 (M+-Cl), 107 (M+-Cl, -HCN)
2-Chloro-4-fluorobenzaldehyde158.55158/160 (M+), 157/159 (M+-H), 129/131 (M+-CHO)
2-Chloro-4-fluorobenzyl alcohol160.57160/162 (M+), 143/145 (M+-OH), 125 (M+-OH, -H₂O)
2-Chloro-4-fluorobenzyl chloride179.01178/180/182 (M+), 143 (M+-Cl)
2-Chloro-4-fluorophenylacetamide187.59187/189 (M+), 144/146 (M+-CONH₂)
2-Chloro-4-fluorophenylacetic acid188.58188/190 (M+), 143/145 (M+-COOH)

Note: The presence of two mass units for chlorine-containing fragments is due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis sp1 Weigh Sample sp2 Dissolve in Solvent sp1->sp2 sp3 Dilute to Final Concentration sp2->sp3 sp4 Filter Sample sp3->sp4 gcms1 Inject Sample sp4->gcms1 Prepared Sample gcms2 Chromatographic Separation gcms1->gcms2 gcms3 Mass Spectrometric Detection gcms2->gcms3 da1 Identify Main Peak gcms3->da1 Raw Data da2 Identify Impurity Peaks da1->da2 da3 Library Search & Fragmentation Analysis da2->da3 da4 Report Results da3->da4

Caption: GC-MS Experimental Workflow.

Potential Byproduct Formation Pathways

byproduct_pathways reactant 2-Chloro-4-fluorobenzaldehyde intermediate1 2-Chloro-4-fluorobenzyl alcohol reactant->intermediate1 Reduction byproduct1 Unreacted Starting Material reactant->byproduct1 intermediate2 2-Chloro-4-fluorobenzyl chloride intermediate1->intermediate2 Chlorination byproduct2 Unreacted Intermediates intermediate1->byproduct2 product This compound intermediate2->product Cyanation intermediate2->byproduct2 byproduct3 2-Chloro-4-fluorophenylacetamide (Hydrolysis) product->byproduct3 H₂O byproduct4 2-Chloro-4-fluorophenylacetic acid (Hydrolysis) byproduct3->byproduct4 H₂O

Caption: Potential Byproduct Formation Pathways.

Conclusion

This application note provides a comprehensive and detailed protocol for the identification of byproducts in this compound using GC-MS. The outlined procedures for sample preparation, instrument parameters, and data analysis will enable researchers and drug development professionals to effectively monitor the purity of this critical pharmaceutical intermediate. The provided diagrams offer a clear visualization of the experimental workflow and potential sources of impurities. Adherence to this protocol will contribute to ensuring the quality and safety of pharmaceutical products.

References

Application Note: Interpreting the ¹H NMR Spectrum of 2-Chloro-4-fluorophenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to understanding the ¹H Nuclear Magnetic Resonance (¹H NMR) spectrum of 2-Chloro-4-fluorophenylacetonitrile. It includes predicted spectral data, a comprehensive experimental protocol for acquiring a ¹H NMR spectrum, and a logical workflow for spectral interpretation. This information is valuable for the identification and characterization of this compound in research and drug development settings.

Introduction

This compound is a substituted aromatic compound of interest in medicinal chemistry and materials science. ¹H NMR spectroscopy is a fundamental analytical technique for confirming the structure of such organic molecules by providing detailed information about the chemical environment, connectivity, and relative number of protons.

Predicted ¹H NMR Data

Due to the limited availability of public experimental spectra, the following ¹H NMR data for this compound has been generated using a validated prediction algorithm. These predictions provide a reliable basis for spectral interpretation.

Table 1: Predicted ¹H NMR Spectral Data for this compound

SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
A7.55Doublet of doublets (dd)1HH-6
B7.35Doublet of doublets (dd)1HH-5
C7.20Triplet of doublets (td)1HH-3
D3.85Singlet (s)2H-CH₂CN

Note: Predicted values are based on standard models and may vary slightly from experimental results. The solvent is assumed to be CDCl₃.

Structural Assignment

The predicted chemical shifts and splitting patterns can be rationalized based on the structure of this compound:

  • -CH₂CN (Signal D): The methylene protons are adjacent to an electron-withdrawing nitrile group and the aromatic ring, resulting in a downfield shift to approximately 3.85 ppm. These protons do not have any adjacent proton neighbors, hence they appear as a singlet.

  • Aromatic Protons (Signals A, B, C):

    • H-6 (Signal A): This proton is ortho to the chlorine atom and meta to the fluorine atom and the cyanomethyl group. The combined electron-withdrawing effects of these groups are expected to deshield this proton the most, placing it at the most downfield position around 7.55 ppm. It is split by H-5 (short-range coupling) and H-3 (long-range coupling), resulting in a doublet of doublets.

    • H-5 (Signal B): This proton is ortho to the fluorine atom and meta to the chlorine atom and the cyanomethyl group. It is expected to be at a lower chemical shift than H-6, around 7.35 ppm. It is split by H-6 and H-3, appearing as a doublet of doublets.

    • H-3 (Signal C): This proton is ortho to the cyanomethyl group and the fluorine atom, and meta to the chlorine atom. It is predicted to be the most upfield of the aromatic protons, around 7.20 ppm. It is split by H-5 and H-6, appearing as a triplet of doublets.

Experimental Protocol for ¹H NMR Spectroscopy

This section outlines a standard protocol for the acquisition of a ¹H NMR spectrum for a solid organic compound like this compound.

1. Sample Preparation

  • Materials:

    • This compound (5-20 mg)

    • Deuterated solvent (e.g., Chloroform-d, CDCl₃), 0.6-0.8 mL

    • NMR tube (5 mm, clean and dry)

    • Pasteur pipette and bulb

    • Small vial

    • Cotton or glass wool plug

  • Procedure:

    • Weigh approximately 5-20 mg of this compound into a clean, dry vial.

    • Add 0.6-0.8 mL of the deuterated solvent (e.g., CDCl₃) to the vial.

    • Gently swirl the vial to dissolve the compound completely.

    • Place a small, clean cotton or glass wool plug into a Pasteur pipette.

    • Filter the solution through the plugged pipette directly into the NMR tube to remove any particulate matter.

    • Ensure the solvent height in the NMR tube is approximately 4-5 cm.

    • Cap the NMR tube securely.

2. Instrument Setup and Data Acquisition

  • Instrument: A standard NMR spectrometer (e.g., 300, 400, or 500 MHz).

  • General Parameters:

    • Nucleus: ¹H

    • Solvent: Specify the deuterated solvent used (e.g., CDCl₃).

    • Temperature: Standard probe temperature (e.g., 298 K).

    • Spin: On (typically 20 Hz).

  • Acquisition Steps:

    • Insert the NMR tube into the spinner turbine and adjust its depth.

    • Carefully place the sample into the NMR magnet.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity. This is a critical step to ensure sharp spectral lines.

    • Set the acquisition parameters:

      • Pulse Width: Typically a 90° pulse.

      • Acquisition Time: 1-2 seconds.

      • Relaxation Delay: 1-5 seconds.

      • Number of Scans: 8-16 for a sample of this concentration.

    • Acquire the Free Induction Decay (FID).

3. Data Processing

  • Fourier Transform: Apply a Fourier transform to the FID to convert it into the frequency domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: Correct the baseline to be flat and at zero intensity.

  • Referencing: Calibrate the chemical shift scale. For CDCl₃, the residual CHCl₃ peak is set to 7.26 ppm.

  • Integration: Integrate the area under each peak to determine the relative number of protons.

  • Peak Picking: Identify the exact chemical shift of each peak.

Logical Workflow for Spectral Interpretation

The following diagram illustrates the logical steps involved in interpreting the ¹H NMR spectrum of an unknown or synthesized compound like this compound.

G cluster_0 Data Acquisition and Processing cluster_1 Spectral Analysis cluster_2 Structure Elucidation A Prepare Sample B Acquire FID A->B C Process Data (FT, Phasing, Baseline) B->C D Reference Spectrum C->D E Identify Number of Signals D->E F Determine Chemical Shift (δ) E->F G Analyze Integration F->G H Analyze Splitting Pattern (Multiplicity) G->H I Propose Proton Environments H->I J Assign Signals to Protons I->J K Confirm Structure J->K

Caption: Workflow for ¹H NMR Spectrum Interpretation.

This application note provides a foundational understanding of the ¹H NMR spectrum of this compound. For definitive structural confirmation, it is recommended to acquire experimental data and consider complementary analytical techniques such as ¹³C NMR, mass spectrometry, and infrared spectroscopy.

13C NMR chemical shifts for 2-Chloro-4-fluorophenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Gathering NMR Data

I'm currently focused on finding 13C NMR data for 2-Chloro-4-fluorophenyl acetonitrile, using the exact search term initially. Simultaneously, I've expanded the search to include broader queries on substituted phenylacetonitriles and prediction methods. My goal is to compile a dataset for analysis and potential shift prediction modeling. I'm hoping that by cross referencing, the data will begin to paint a picture.

Acquiring Comprehensive Datasets

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Developing an Application Note

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Initiating Search Refinement

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Predicting NMR Shifts

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Finding Relevant Data

Synthesizing Chemical Shifts

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role of 2-Chloro-4-fluorophenylacetonitrile in developing novel therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

Investigating Therapeutic Potential

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Defining Search Parameters

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Initiating Data Collection

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Troubleshooting & Optimization

how to improve the yield of 2-Chloro-4-fluorophenylacetonitrile synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Beginning Research Phase

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I'm now investigating various synthetic routes, catalysts, and conditions. I'm actively seeking quantitative yield data to create comparison tables. Detailed experimental protocols for high-yield methods are also being gathered. This will inform the construction of a comprehensive technical support guide.

Prioritizing Yield Improvement

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Formulating Technical Guide

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Defining Content Scope

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identifying common impurities in 2-Chloro-4-fluorophenylacetonitrile synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-4-fluorophenylacetonitrile.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and effective method for the synthesis of this compound is through a Sandmeyer reaction. This process typically involves two main steps:

  • Diazotization: 2-Chloro-4-fluoroaniline is treated with a nitrite source, such as sodium nitrite, in the presence of a strong acid like hydrochloric acid to form an intermediate diazonium salt.

  • Cyanation: The diazonium salt is then reacted with a cyanide salt, commonly copper(I) cyanide or a mixture of sodium/potassium cyanide and a copper catalyst, to introduce the nitrile group onto the aromatic ring.

Q2: What are the most common impurities I should expect in my final product?

Several impurities can arise during the synthesis of this compound. These can be broadly categorized as starting materials, intermediates, and byproducts of side reactions. The most common impurities include:

  • Unreacted 2-Chloro-4-fluoroaniline: Incomplete diazotization can lead to the presence of the starting aniline in the final product.

  • 2-Chloro-4-fluorophenol: The intermediate diazonium salt is susceptible to hydrolysis, where the diazonium group is replaced by a hydroxyl group, forming the corresponding phenol.

  • Isomeric Phenylacetonitriles: Depending on the purity of the starting aniline, isomeric impurities may be carried through the synthesis.

  • 2-Chloro-4-fluorobenzyl isocyanide: The cyanide ion is an ambident nucleophile, meaning it can attack with either the carbon or the nitrogen atom. Attack by the nitrogen atom results in the formation of the isocyanide isomer.

  • Residual Solvents and Reagents: Solvents used in the reaction and workup (e.g., toluene, ethyl acetate) and any excess reagents may be present in the final product if not completely removed.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound and provides potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Final Product - Incomplete diazotization of the starting aniline.- Low temperature not maintained during diazotization, leading to decomposition of the diazonium salt.- Inefficient cyanation reaction.- Ensure the complete dissolution of 2-chloro-4-fluoroaniline in the acid before adding sodium nitrite.- Maintain the reaction temperature between 0-5 °C during the addition of sodium nitrite.- Use a freshly prepared solution of copper(I) cyanide or ensure the quality of the cyanide reagent.
Presence of Unreacted 2-Chloro-4-fluoroaniline in the Product - Insufficient amount of sodium nitrite used for diazotization.- Reaction time for diazotization was too short.- Use a slight excess of sodium nitrite (e.g., 1.1 equivalents).- Increase the reaction time for the diazotization step, monitoring the disappearance of the starting material by TLC or HPLC.
Significant Amount of 2-Chloro-4-fluorophenol Impurity - The temperature during the diazotization or cyanation step was too high, promoting hydrolysis of the diazonium salt.- Prolonged reaction time in an aqueous acidic environment.- Strictly control the temperature to 0-5 °C during the entire diazotization process.- Add the diazonium salt solution to the cyanide solution promptly after its formation.
Detection of 2-Chloro-4-fluorobenzyl isocyanide - Reaction conditions favoring nucleophilic attack by the nitrogen atom of the cyanide.- While difficult to completely eliminate, using a copper(I) cyanide catalyst in the Sandmeyer reaction can favor the formation of the nitrile over the isocyanide.
Difficulty in Isolating a Pure Product - Inefficient workup and purification procedures.- Presence of multiple, closely related impurities.- Perform a thorough aqueous workup to remove inorganic salts.- Employ column chromatography for purification, using an appropriate solvent system (e.g., hexane/ethyl acetate) to separate the desired product from impurities. Recrystallization can also be an effective purification method.

Experimental Protocols

A generalized experimental protocol for the synthesis of this compound via the Sandmeyer reaction is provided below. Researchers should adapt and optimize this protocol based on their specific laboratory conditions and safety guidelines.

Step 1: Diazotization of 2-Chloro-4-fluoroaniline

  • In a reaction vessel, dissolve 2-Chloro-4-fluoroaniline (1.0 eq.) in a mixture of concentrated hydrochloric acid and water at room temperature.

  • Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq.) dropwise, ensuring the temperature remains below 5 °C.

  • Stir the resulting solution at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt.

Step 2: Cyanation (Sandmeyer Reaction)

  • In a separate reaction vessel, prepare a solution of copper(I) cyanide (1.2 eq.) and sodium cyanide (1.2 eq.) in water.

  • Cool this solution to 0-5 °C.

  • Slowly add the freshly prepared diazonium salt solution from Step 1 to the cyanide solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for 1-2 hours, or until the evolution of nitrogen gas ceases.

  • Cool the reaction mixture to room temperature and extract the product with an organic solvent (e.g., toluene or ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization to yield pure this compound.

Visualizations

Logical Workflow for Troubleshooting Impurities

TroubleshootingWorkflow Start Impurity Detected in This compound Impurity_ID Identify Impurity (e.g., GC-MS, NMR) Start->Impurity_ID Starting_Material Unreacted 2-Chloro-4-fluoroaniline Impurity_ID->Starting_Material Is it the starting material? Phenol_Impurity 2-Chloro-4-fluorophenol Impurity_ID->Phenol_Impurity Is it the corresponding phenol? Isocyanide_Impurity 2-Chloro-4-fluorobenzyl isocyanide Impurity_ID->Isocyanide_Impurity Is it the isocyanide isomer? Other_Impurity Other Impurities (e.g., Isomers, Solvents) Impurity_ID->Other_Impurity Other? Check_Diazotization Review Diazotization Step: - Stoichiometry of NaNO2 - Reaction Time Starting_Material->Check_Diazotization Check_Temp_Control Review Temperature Control: - Diazotization (0-5 °C) - Cyanation (<10 °C) Phenol_Impurity->Check_Temp_Control Check_Cyanation_Conditions Review Cyanation Step: - Catalyst Quality Isocyanide_Impurity->Check_Cyanation_Conditions Check_Purification Review Purification: - Workup Procedure - Chromatography/Recrystallization Other_Impurity->Check_Purification

Caption: A flowchart to guide the troubleshooting process for common impurities.

Signaling Pathway of Impurity Formation

ImpurityFormation cluster_main Main Reaction Pathway cluster_side Side Reactions Aniline 2-Chloro-4-fluoroaniline Diazonium Diazonium Salt Aniline->Diazonium NaNO2, HCl (0-5 °C) Unreacted_Aniline Unreacted Aniline Aniline->Unreacted_Aniline Incomplete Reaction Product This compound Diazonium->Product CuCN/NaCN Phenol 2-Chloro-4-fluorophenol Diazonium->Phenol H2O (High Temp) Isocyanide Isocyanide Impurity Diazonium->Isocyanide :N≡C- (N-attack)

Caption: Potential pathways for the formation of common impurities during synthesis.

troubleshooting failed reactions involving 2-Chloro-4-fluorophenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 2-Chloro-4-fluorophenylacetonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for reactions involving this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during chemical syntheses with this compound, presented in a question-and-answer format.

Alkylation Reactions

Alkylation of the active methylene group in this compound is a common synthetic transformation. However, achieving high yields and purity can be challenging.

Question 1: I am getting a low yield in the alkylation of this compound. What are the potential causes and solutions?

Answer: Low yields in alkylation reactions of this compound can stem from several factors. A systematic approach to troubleshooting is recommended.

Troubleshooting Workflow for Low Alkylation Yield

low_yield_troubleshooting start Low Yield Observed check_base 1. Incomplete Deprotonation - Base strength - Base stoichiometry - Reaction time/temperature start->check_base check_alkylating_agent 2. Alkylating Agent Issues - Reactivity (I > Br > Cl) - Steric hindrance - Side reactions (elimination) check_base->check_alkylating_agent If base is adequate check_conditions 3. Reaction Conditions - Anhydrous conditions? - Solvent polarity - Catalyst efficiency (PTC) check_alkylating_agent->check_conditions If agent is suitable solution Optimized Conditions - Stronger/less hindered base - More reactive alkylating agent - Anhydrous solvent - Effective PTC check_conditions->solution Implement solutions

Caption: A logical workflow for troubleshooting low yields in alkylation reactions.

  • Incomplete Deprotonation: The acidity of the α-proton of this compound is crucial.

    • Base Selection: Stronger bases like sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or lithium diisopropylamide (LDA) are often more effective than weaker bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in anhydrous organic solvents.[1] However, for biphasic systems, concentrated aqueous NaOH or KOH can be very effective, especially with a phase-transfer catalyst.[2]

    • Base Stoichiometry: Ensure at least one full equivalent of the base is used. For weaker bases or in the presence of moisture, a slight excess may be necessary.

    • Reaction Time and Temperature: Deprotonation may be slow. Allow sufficient time for the carbanion to form before adding the alkylating agent. Gentle heating can sometimes facilitate this process, but be cautious of base-induced side reactions.

  • Alkylating Agent Reactivity and Side Reactions:

    • Leaving Group: The reactivity of the alkylating agent is critical. Alkyl iodides are generally more reactive than bromides, which are more reactive than chlorides.

    • Steric Hindrance: Highly substituted alkylating agents may react slowly due to steric hindrance.[3]

    • Elimination: Secondary and tertiary alkyl halides are prone to elimination reactions (E2) as a side reaction, especially with strong, sterically hindered bases.[3]

  • Reaction Conditions:

    • Anhydrous Conditions: Many strong bases (e.g., NaH, LDA) are highly sensitive to moisture. Ensure all glassware is oven-dried and solvents are anhydrous.

    • Solvent Choice: The choice of solvent can significantly impact the reaction rate and mechanism. Polar aprotic solvents like DMF, DMSO, or THF are often used for alkylations with strong bases. For phase-transfer catalysis, a non-polar organic solvent like toluene or dichloromethane is used with an aqueous base solution.[2]

    • Phase-Transfer Catalysis (PTC): For reactions with aqueous bases, a phase-transfer catalyst (e.g., a quaternary ammonium salt like tetrabutylammonium bromide - TBAB) is essential to transport the hydroxide or alkoxide ion into the organic phase to deprotonate the nitrile.[4][5]

Question 2: I am observing multiple products in my alkylation reaction. What are the likely side products and how can I minimize them?

Answer: The formation of multiple products is a common issue. Identifying the side products is key to optimizing the reaction.

  • Dialkylation: The monoalkylated product is also acidic and can be deprotonated and alkylated a second time, especially if an excess of the alkylating agent and base are used. To minimize dialkylation, use a slight excess of the nitrile relative to the alkylating agent and add the alkylating agent slowly to the solution of the pre-formed carbanion.

  • Oligomerization/Polymerization: Under strongly basic conditions, the nitrile group itself can potentially react, leading to oligomeric or polymeric byproducts. Using the minimum effective amount of base and maintaining a controlled temperature can help to mitigate this.

  • Elimination Products: As mentioned, if using secondary or tertiary alkyl halides, the corresponding alkene from an E2 elimination reaction is a likely byproduct.[3] Whenever possible, use primary alkyl halides.

  • Hydrolysis of the Nitrile: If water is present, especially under basic conditions and at elevated temperatures, the nitrile group can be hydrolyzed to the corresponding amide or carboxylic acid.[6] Ensure anhydrous conditions if hydrolysis is a problem.

Question 3: What is the best way to purify the alkylated product?

Answer: The purification method will depend on the properties of the product and the impurities present.

  • Extraction: A standard aqueous workup is typically the first step. If the reaction was performed under basic conditions, washing with a dilute acid can help to remove any remaining base.

  • Column Chromatography: Silica gel column chromatography is often effective for separating the desired monoalkylated product from unreacted starting material, the dialkylated product, and other byproducts. A gradient of ethyl acetate in hexanes is a common eluent system.

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method. The choice of solvent will need to be determined empirically.

  • Distillation: For liquid products, distillation under reduced pressure can be used for purification, provided the product is thermally stable.

Hydrolysis Reactions

Hydrolysis of the nitrile group to a carboxylic acid is another key transformation.

Question 4: My hydrolysis of this compound to the corresponding carboxylic acid is incomplete. How can I drive the reaction to completion?

Answer: Incomplete hydrolysis is a common problem. The reaction conditions need to be sufficiently forcing to hydrolyze the intermediate amide.

Hydrolysis Troubleshooting Logic

hydrolysis_troubleshooting start Incomplete Hydrolysis check_conditions Review Reaction Conditions start->check_conditions acid_path Acidic Hydrolysis - Increase acid concentration - Increase temperature/reflux time - Consider alternative strong acids check_conditions->acid_path Using Acid base_path Basic Hydrolysis - Increase base concentration - Increase temperature/reflux time - Ensure sufficient water check_conditions->base_path Using Base completion Complete Hydrolysis to Carboxylic Acid acid_path->completion base_path->completion

Caption: Decision tree for troubleshooting incomplete nitrile hydrolysis.

  • Acidic Hydrolysis:

    • Conditions: Typically requires heating under reflux with a strong acid like concentrated hydrochloric acid or sulfuric acid.[7]

    • Troubleshooting: If the reaction is incomplete, try increasing the reaction time, the temperature, or the concentration of the acid. Be aware that highly forcing conditions can sometimes lead to decomposition or other side reactions.

  • Basic Hydrolysis:

    • Conditions: This is usually carried out by heating with an aqueous solution of a strong base like sodium hydroxide or potassium hydroxide.[6]

    • Intermediate Amide: The reaction proceeds through an amide intermediate, which can sometimes be slow to hydrolyze further.

    • Troubleshooting: To push the reaction to completion, increase the concentration of the base, the temperature, and the reaction time. After the reaction is complete, the resulting carboxylate salt must be neutralized with a strong acid to obtain the free carboxylic acid.[7]

Question 5: What are the potential side products in the hydrolysis of this compound?

Answer: The primary side product is the intermediate amide, 2-(2-chloro-4-fluorophenyl)acetamide. If the reaction is not allowed to proceed to completion, you will have a mixture of the starting nitrile, the intermediate amide, and the final carboxylic acid. Under very harsh conditions, decomposition of the aromatic ring can occur, but this is less common.

Data Presentation

The following tables summarize typical reaction conditions for key transformations of this compound. Please note that optimal conditions may vary depending on the specific substrate and scale of the reaction.

Table 1: Comparison of Bases for Alkylation of Phenylacetonitrile Derivatives

BaseSolventTemperature (°C)Typical Yield (%)Notes
NaHDMF0 - 2580-95Requires anhydrous conditions.
t-BuOKToluene25 - 12075-90Good for a variety of substrates.[1][8]
LDATHF-78 - 085-98Very strong base, good for less acidic nitriles, requires low temperatures.
50% aq. NaOHToluene/DCM25 - 4070-90Requires a phase-transfer catalyst (e.g., TBAB).[2]
K2CO3AcetonitrileReflux50-70Weaker base, may require longer reaction times.

Table 2: Hydrolysis Conditions for Nitriles

ConditionsReagentsTemperature (°C)ProductNotes
AcidicConc. HCl or H2SO4RefluxCarboxylic AcidThe free acid is isolated directly.[7][9]
Basic10-20% aq. NaOH or KOHRefluxCarboxylate SaltRequires acidification in a separate workup step to yield the carboxylic acid.[6][9]

Experimental Protocols

Protocol 1: Alkylation of this compound using Phase-Transfer Catalysis

This protocol describes a general procedure for the mono-alkylation of this compound with a primary alkyl bromide.

Materials:

  • This compound

  • Primary alkyl bromide (e.g., ethyl bromide)

  • 50% aqueous sodium hydroxide solution

  • Tetrabutylammonium bromide (TBAB)

  • Toluene

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer, add this compound (1.0 eq.), toluene (5 mL per mmol of nitrile), and tetrabutylammonium bromide (0.1 eq.).

  • Begin vigorous stirring and add the 50% aqueous sodium hydroxide solution (3.0 eq.) dropwise over 15 minutes.

  • Add the primary alkyl bromide (1.1 eq.) dropwise to the reaction mixture.

  • Continue stirring vigorously at room temperature and monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.

  • Upon completion, dilute the reaction mixture with water and transfer to a separatory funnel.

  • Separate the layers and extract the aqueous layer with toluene.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

Protocol 2: Hydrolysis of this compound to 2-Chloro-4-fluorophenylacetic acid

This protocol details the acidic hydrolysis of the nitrile.

Materials:

  • This compound

  • Concentrated hydrochloric acid

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound (1.0 eq.) and a 1:1 mixture of concentrated hydrochloric acid and deionized water (10 mL per gram of nitrile).

  • Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the reaction mixture).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes).

References

optimizing reaction conditions for the synthesis of 2-Chloro-4-fluorophenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 2-Chloro-4-fluorophenylacetonitrile. It includes frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and direct method for synthesizing this compound is through the nucleophilic substitution of a 2-chloro-4-fluorobenzyl halide (chloride or bromide) with a cyanide salt, such as sodium cyanide (NaCN) or potassium cyanide (KCN). This reaction is typically carried out in a suitable solvent, often with the aid of a phase-transfer catalyst to enhance the reaction rate and yield.

Q2: What is the role of a phase-transfer catalyst in this synthesis?

A2: A phase-transfer catalyst (PTC) is crucial for facilitating the reaction between the water-soluble cyanide salt and the organic-soluble 2-chloro-4-fluorobenzyl halide.[1] The PTC, commonly a quaternary ammonium salt like tetrabutylammonium bromide (TBAB) or benzyltriethylammonium chloride, transports the cyanide anion from the aqueous phase to the organic phase where the reaction occurs.[1][2] This overcomes the immiscibility of the reactants and significantly accelerates the reaction.

Q3: Which starting material is preferred: 2-chloro-4-fluorobenzyl chloride or the corresponding bromide?

A3: Both 2-chloro-4-fluorobenzyl chloride and bromide can be used as starting materials. Benzyl bromides are generally more reactive than benzyl chlorides in nucleophilic substitution reactions, which may lead to faster reaction times or milder reaction conditions. However, benzyl chlorides are often more stable and less expensive. The choice may depend on the desired reactivity and the overall cost-effectiveness of the synthesis.

Q4: What are the typical solvents used for this cyanation reaction?

A4: A variety of solvents can be employed, often in a biphasic system when a phase-transfer catalyst is used. Common organic solvents include toluene, dichloromethane, and acetonitrile.[3] The aqueous phase serves to dissolve the cyanide salt. The choice of solvent can influence the reaction rate and the solubility of the catalyst and reactants. For instance, using an ethanolic solution of sodium cyanide is also a common practice to ensure a homogenous reaction mixture.[4]

Q5: What are the expected yield and purity for this synthesis?

A5: With an optimized protocol, the yield of this compound can be good to excellent. For analogous syntheses of fluorinated phenylacetonitriles, yields have been reported to be over 60%.[3] Purity is highly dependent on the reaction conditions and the effectiveness of the purification process. High purity ( >98%) can be achieved through techniques such as distillation or column chromatography.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive catalyst. 2. Low reaction temperature. 3. Poor quality of cyanide salt (e.g., hydrated). 4. Insufficient reaction time.1. Use a fresh or properly stored phase-transfer catalyst. 2. Increase the reaction temperature in increments of 10°C. 3. Use anhydrous sodium or potassium cyanide. 4. Monitor the reaction by TLC or GC and extend the reaction time if necessary.
Formation of 2-Chloro-4-fluorobenzyl alcohol as a major byproduct Presence of excessive water in the reaction mixture, leading to hydrolysis of the benzyl halide.[4]1. Use anhydrous solvents and reagents. 2. If using a biphasic system, minimize the volume of the aqueous phase. 3. Consider using a non-aqueous solvent system, such as ethanol.[4]
Difficulties in Product Isolation/Purification 1. Formation of emulsions during aqueous workup. 2. Co-distillation of impurities with similar boiling points. 3. Presence of unreacted starting material.1. Add a small amount of brine to the aqueous layer to break the emulsion. 2. If distillation is ineffective, purify the product using column chromatography on silica gel. 3. Ensure the reaction goes to completion by monitoring with TLC/GC before workup.
Darkening of the Reaction Mixture Potential side reactions or decomposition of starting materials or product at elevated temperatures.1. Conduct the reaction at the lowest effective temperature. 2. Ensure an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Optimization of Reaction Conditions

The yield and purity of this compound are highly dependent on the reaction parameters. The following table summarizes the impact of key variables on the reaction outcome based on analogous syntheses.

Parameter Condition A Condition B Condition C Condition D Expected Outcome
Cyanide Salt NaCNKCNNaCNNaCNNaCN is generally more economical, while KCN can sometimes offer slightly better solubility in certain organic solvents.
Solvent Toluene/WaterDichloromethane/WaterEthanolAcetonitrileBiphasic systems (A, B) with a PTC are effective. Ethanol (C) provides a homogeneous reaction. Acetonitrile (D) is a polar aprotic solvent that can also be effective.
Catalyst TBAB (5 mol%)Benzyltriethylammonium chloride (5 mol%)NoneTBAB (2 mol%)The presence of a phase-transfer catalyst (A, B, D) is highly recommended for biphasic systems to improve reaction rates.
Temperature 80°C60°CReflux (approx. 78°C)Room TemperatureHigher temperatures generally lead to faster reactions, but may also increase the formation of byproducts.
Reaction Time 6 hours12 hours8 hours24 hoursReaction time should be optimized by monitoring the consumption of the starting material.
Hypothetical Yield >85%75-85%80-90%60-70%These are illustrative yields based on similar reactions and should be experimentally verified.

Experimental Protocols

Protocol 1: Phase-Transfer Catalysis Method

This protocol is based on a general method for the cyanation of benzyl halides using a phase-transfer catalyst.

Materials:

  • 2-Chloro-4-fluorobenzyl chloride (1 equivalent)

  • Sodium cyanide (1.2 equivalents)

  • Tetrabutylammonium bromide (TBAB) (0.05 equivalents)

  • Toluene

  • Water

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-4-fluorobenzyl chloride in toluene.

  • In a separate beaker, dissolve sodium cyanide in water.

  • Add the aqueous sodium cyanide solution to the toluene solution of the benzyl chloride.

  • Add the tetrabutylammonium bromide to the biphasic mixture.

  • Heat the reaction mixture to 80-90°C with vigorous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 4-8 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Separate the organic layer.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure this compound.

Visualizing the Workflow and Troubleshooting Logic

Experimental Workflow Diagram

experimental_workflow start Start reactants Combine 2-Chloro-4-fluorobenzyl halide, NaCN, PTC, and Solvent start->reactants reaction Heat and Stir (e.g., 80°C, 6h) reactants->reaction monitoring Monitor Reaction (TLC/GC) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup: - Separate layers - Wash organic phase - Dry monitoring->workup Reaction Complete purification Purification: - Solvent removal - Vacuum distillation or  Column chromatography workup->purification product This compound purification->product

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Troubleshooting Logic Diagram

troubleshooting_logic start Low Yield or Incomplete Reaction cause1 Inactive Catalyst? start->cause1 cause2 Low Temperature? start->cause2 cause3 Side Reaction? (e.g., hydrolysis) start->cause3 cause4 Insufficient Time? start->cause4 solution1 Use fresh PTC cause1->solution1 solution2 Increase temperature cause2->solution2 solution3 Use anhydrous reagents/solvents cause3->solution3 solution4 Extend reaction time cause4->solution4

Caption: A decision tree for troubleshooting common issues in the synthesis.

References

Technical Support Center: Stability and Degradation of 2-Chloro-4-fluorophenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and degradation of 2-Chloro-4-fluorophenylacetonitrile under acidic conditions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What is the expected primary degradation pathway of this compound under acidic conditions?

Under acidic conditions, the primary degradation pathway for this compound is the hydrolysis of the nitrile functional group.[1][2] This reaction typically occurs in the presence of a strong acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), and is often accelerated by heat. The hydrolysis proceeds in two stages: first to an intermediate amide (2-chloro-4-fluorophenylacetamide), and then to the final carboxylic acid (2-chloro-4-fluorophenylacetic acid) and an ammonium salt.[3]

Q2: I am observing the degradation of my this compound sample in an acidic solution. How can I confirm the identity of the degradation product?

The most likely degradation product is 2-chloro-4-fluorophenylacetic acid. To confirm its identity, you can use the following analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): Develop a stability-indicating HPLC method. The degradation product will have a different retention time than the parent compound. You can confirm the identity by co-injecting with a synthesized standard of 2-chloro-4-fluorophenylacetic acid.

  • Mass Spectrometry (MS): Analysis of the degradation product by MS will show a molecular ion corresponding to the mass of 2-chloro-4-fluorophenylacetic acid.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR analysis will provide structural information confirming the conversion of the nitrile group to a carboxylic acid.

Q3: My degradation experiment seems to be proceeding very slowly. What can I do to accelerate it?

The rate of acidic hydrolysis of nitriles is dependent on several factors.[3] To accelerate the degradation for forced degradation studies, you can:

  • Increase the temperature: Heating the reaction mixture, for example, to 60-80°C, will significantly increase the reaction rate.[4]

  • Increase the acid concentration: Using a higher concentration of a strong acid (e.g., 1 M HCl) can catalyze the hydrolysis more effectively.[4]

  • Extend the reaction time: If increasing temperature or acid concentration is not desirable, extending the duration of the experiment will allow for greater degradation.

Q4: I am seeing more than one peak in my chromatogram after subjecting this compound to acidic stress. What could be the other peaks?

While 2-chloro-4-fluorophenylacetic acid is the expected primary degradation product, other minor impurities or secondary degradation products could be present. These may include:

  • Starting materials or intermediates from the synthesis of this compound.

  • The intermediate amide, 2-chloro-4-fluorophenylacetamide, if the hydrolysis is incomplete.

  • Secondary degradation products if the stress conditions are overly harsh, leading to further breakdown of the primary degradant.[5]

It is crucial to develop a robust, stability-indicating analytical method to separate and identify all potential impurities and degradants.[6][7]

Experimental Protocols

Protocol for Forced Degradation Study of this compound under Acidic Conditions

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound in an acidic environment.

  • Preparation of Stock Solution:

    • Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).

  • Acidic Stress Conditions:

    • Transfer a known volume of the stock solution into separate vials.

    • Add an equal volume of an aqueous solution of a strong acid (e.g., 1 M HCl).

    • Incubate the vials at a controlled elevated temperature (e.g., 60°C).

    • At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw a sample from one of the vials.

  • Sample Preparation for Analysis:

    • Immediately cool the withdrawn sample to room temperature.

    • Neutralize the sample by adding a stoichiometric amount of a suitable base (e.g., 1 M NaOH) to stop the degradation reaction.[7]

    • Dilute the neutralized sample with the mobile phase to a suitable concentration for analysis.

  • Analytical Method:

    • Analyze the samples using a validated stability-indicating RP-HPLC method with UV detection. A typical starting point for method development could be a C18 column with a gradient elution using a mobile phase of acetonitrile and water (with 0.1% formic acid).[8][9][10]

  • Data Analysis:

    • Calculate the percentage of this compound remaining and the percentage of the primary degradation product (2-chloro-4-fluorophenylacetic acid) formed at each time point.

    • Plot the percentage of the parent compound remaining against time to determine the degradation kinetics.

Data Presentation

The following table presents hypothetical data from a forced degradation study of this compound under acidic conditions (1 M HCl at 60°C) to illustrate the expected trend.

Time (hours)This compound Remaining (%)2-chloro-4-fluorophenylacetic acid Formed (%)
0100.00.0
295.24.8
490.59.5
881.318.7
1272.627.4
2452.847.2

Visualizations

Degradation Pathway

parent This compound intermediate 2-chloro-4-fluorophenylacetamide (Intermediate) parent->intermediate + H₂O, H⁺ degradant 2-chloro-4-fluorophenylacetic acid (Primary Degradant) intermediate->degradant + H₂O, H⁺

Caption: Acid-catalyzed hydrolysis of this compound.

Experimental Workflow

cluster_prep Preparation cluster_stress Stress Application cluster_analysis Analysis Stock Solution\n(1 mg/mL) Stock Solution (1 mg/mL) Add 1 M HCl Add 1 M HCl Stock Solution\n(1 mg/mL)->Add 1 M HCl Incubate at 60°C Incubate at 60°C Add 1 M HCl->Incubate at 60°C Sample at Time Points Sample at Time Points Incubate at 60°C->Sample at Time Points Neutralize Sample Neutralize Sample Sample at Time Points->Neutralize Sample Dilute with Mobile Phase Dilute with Mobile Phase Neutralize Sample->Dilute with Mobile Phase HPLC Analysis HPLC Analysis Dilute with Mobile Phase->HPLC Analysis Data Interpretation Data Interpretation HPLC Analysis->Data Interpretation

Caption: Workflow for forced degradation study under acidic conditions.

References

column chromatography techniques for purifying 2-Chloro-4-fluorophenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Investigating Chromatography Methods

I'm currently focused on a deep dive into column chromatography for purifying 2-Chloro-4-fluorophenylacetonitrile. Initial searches are yielding promising results regarding potential mobile and stationary phases. I'm aiming to identify the most effective combinations for maximizing yield and purity in this particular compound. Further research will involve refining the search parameters and scrutinizing relevant literature for specific protocols.

Planning Initial Research Steps

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Developing Initial Research Strategy

I'm now starting a detailed research phase. My initial step is a comprehensive Google search to find column chromatography techniques specifically for purifying this compound. I'll identify common mobile and stationary phases, potential impurities, and related quantitative data, such as Rf values and yields. Simultaneously, I'm seeking troubleshooting guides and FAQs for similar aromatic nitriles, creating a solid base for the Technical Support Center. I'll also tabulate the gathered quantitative data and design a detailed experimental protocol and Graphviz diagrams for the troubleshooting process and logical workflow.

Technical Support Center: Production of 2-Chloro-4-fluorophenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the challenges and troubleshooting associated with the scaling up of 2-Chloro-4-fluorophenylacetonitrile production.

Frequently Asked Questions (FAQs)

Q1: What are the primary industrial synthesis routes for this compound?

A1: The primary industrial synthesis route involves the chlorination and subsequent cyanation of a substituted toluene derivative. A common starting material is 4-fluoro-2-chlorotoluene, which undergoes radical chlorination to form 4-fluoro-2-chlorobenzyl chloride, followed by a nucleophilic substitution with a cyanide salt, such as sodium or potassium cyanide, to yield the final product. Another route may involve the diazotization of 2-amino-4-fluorophenylacetonitrile followed by a Sandmeyer reaction.

Q2: What are the main impurities observed during the production of this compound?

A2: During production, several impurities can form. These include unreacted starting materials, over-chlorinated byproducts (e.g., dichlorinated species), and isomers formed during the chlorination step. Hydrolysis of the nitrile group to a carboxylic acid or amide can also occur under certain conditions.

Q3: What are the key safety precautions to consider when handling this compound and the reagents involved in its synthesis?

A3: this compound is a toxic compound and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. The synthesis involves hazardous reagents such as cyanide salts, which are highly toxic, and chlorinating agents that can be corrosive and release toxic fumes. All reactions should be carried out in a well-ventilated fume hood. In case of contact with cyanide, immediate medical attention is critical.

Troubleshooting Guide

Problem 1: Low Yield of this compound

Q: We are experiencing significantly lower than expected yields during the scale-up of the cyanation reaction. What are the potential causes and solutions?

A: Low yields in the cyanation step can be attributed to several factors when scaling up:

  • Poor Solubility of Cyanide Salt: In larger reactors, achieving uniform dissolution and mixing of the cyanide salt can be challenging.

    • Solution: Consider using a phase transfer catalyst (PTC) such as a quaternary ammonium salt to improve the solubility and reactivity of the cyanide salt in the organic solvent. Ensure vigorous and efficient stirring to maintain a homogenous reaction mixture.

  • Side Reactions: The presence of water can lead to the hydrolysis of the nitrile product or the formation of cyanohydrins.

    • Solution: Use anhydrous solvents and ensure all glassware and reactors are thoroughly dried before use. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to minimize moisture ingress.

  • Incomplete Reaction: Insufficient reaction time or temperature can lead to incomplete conversion of the starting material.

    • Solution: Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC or GC). Optimize the reaction temperature and time based on the monitoring results. Be cautious with increasing the temperature, as it may promote side reactions.

Problem 2: High Levels of Impurities

Q: Our final product is contaminated with significant levels of dichlorinated impurities and isomers. How can we minimize their formation?

A: The formation of dichlorinated impurities and isomers typically occurs during the chlorination step:

  • Over-chlorination: Excessive reaction time or a high concentration of the chlorinating agent can lead to the formation of dichlorinated byproducts.

    • Solution: Carefully control the stoichiometry of the chlorinating agent. The reaction should be monitored closely, and stopped as soon as the desired level of monochlorination is achieved.

  • Isomer Formation: The reaction conditions, particularly temperature, can influence the regioselectivity of the chlorination.

    • Solution: Optimize the reaction temperature to favor the formation of the desired isomer. The use of a suitable catalyst can also improve the selectivity of the reaction. Purification methods such as fractional distillation or recrystallization may be necessary to remove unwanted isomers.

Process Parameters and Data

The following tables provide a summary of typical process parameters and potential impurities.

Table 1: Typical Reaction Conditions for Cyanation

ParameterLaboratory ScalePilot/Industrial Scale
Solvent Acetonitrile, DMSOToluene with Phase Transfer Catalyst
Cyanide Salt Sodium Cyanide (NaCN)Sodium Cyanide (NaCN) or Potassium Cyanide (KCN)
Temperature 20-80 °C50-100 °C
Reaction Time 2-6 hours4-12 hours
Stirring Speed 300-500 rpmOptimized for reactor geometry (e.g., 100-300 rpm)

Table 2: Common Impurities and Their Control

ImpuritySourceControl Measures
4-fluoro-2-chlorobenzyl chloride Incomplete cyanationIncrease reaction time, temperature, or catalyst loading.
Dichlorinated phenylacetonitriles Over-chlorination of starting materialPrecise control of chlorinating agent stoichiometry and reaction time.
Isomeric phenylacetonitriles Non-selective chlorinationOptimize chlorination temperature and consider using a selective catalyst.
4-fluoro-2-chlorobenzoic acid Hydrolysis of the nitrileUse anhydrous conditions and control the water content of reagents.

Experimental Protocol: Synthesis of this compound

This protocol describes a representative lab-scale synthesis. Adjustments will be necessary for scale-up.

Materials:

  • 4-fluoro-2-chlorobenzyl chloride

  • Sodium cyanide (NaCN)

  • Tetrabutylammonium bromide (TBAB) - Phase Transfer Catalyst

  • Toluene (anhydrous)

  • Deionized water

Procedure:

  • Set up a three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a dropping funnel under a nitrogen atmosphere.

  • Charge the flask with sodium cyanide (1.2 equivalents) and tetrabutylammonium bromide (0.05 equivalents).

  • Add anhydrous toluene to the flask.

  • Heat the mixture to 80°C with vigorous stirring.

  • Dissolve 4-fluoro-2-chlorobenzyl chloride (1 equivalent) in anhydrous toluene and add it to the dropping funnel.

  • Add the solution of 4-fluoro-2-chlorobenzyl chloride dropwise to the reaction mixture over 1-2 hours.

  • After the addition is complete, maintain the reaction at 80°C and monitor its progress by TLC or HPLC.

  • Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.

  • Carefully quench the reaction by slowly adding water to dissolve the remaining sodium cyanide. (Caution: This step may release toxic HCN gas. Perform in a well-ventilated fume hood).

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water).

Process Workflow and Logic Diagrams

G cluster_start Starting Materials cluster_process Synthesis Steps cluster_end Final Product start1 4-fluoro-2-chlorotoluene step1 Radical Chlorination start1->step1 start2 Chlorinating Agent start2->step1 start3 Cyanide Salt step3 Cyanation Reaction start3->step3 start4 Phase Transfer Catalyst start4->step3 step2 Work-up & Isolation of Intermediate step1->step2 step2->step3 step4 Quenching & Work-up step3->step4 step5 Purification step4->step5 end_product This compound step5->end_product

Caption: Synthesis workflow for this compound.

G cluster_problem Problem Identification cluster_analysis Analysis cluster_solution Corrective Actions problem Low Yield or High Impurity check_reaction Check Reaction Parameters problem->check_reaction check_reagents Check Reagent Quality problem->check_reagents check_impurities Analyze Impurity Profile problem->check_impurities optimize_temp Optimize Temperature & Time check_reaction->optimize_temp Non-optimal use_ptc Use Phase Transfer Catalyst check_reaction->use_ptc Poor mixing purify_reagents Purify/Dry Reagents & Solvents check_reagents->purify_reagents Impurities/Water a lot control_stoich Control Stoichiometry check_impurities->control_stoich Over-reaction improve_purification Improve Purification Method check_impurities->improve_purification Isomers

Caption: Troubleshooting logic for production issues.

managing exothermic reactions in 2-Chloro-4-fluorophenylacetonitrile synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical assistance for managing exothermic reactions during the synthesis of 2-Chloro-4-fluorophenylacetonitrile, a key intermediate in pharmaceutical and organic synthesis. The information is intended for use by trained professionals in a laboratory setting.

Troubleshooting Guide: Managing Exothermic Events

This section addresses common issues related to temperature control during the synthesis.

Problem Potential Cause Recommended Solution
Rapid, uncontrolled temperature increase during reagent addition. 1. Addition rate of the cyanide source is too fast.2. Inadequate cooling capacity of the reaction setup.3. Insufficient stirring, leading to localized hot spots.1. Immediately stop the addition of the reagent.2. Increase the efficiency of the cooling bath (e.g., add more dry ice to an acetone bath).3. Ensure vigorous stirring to improve heat dissipation.4. Once the temperature is stable and back within the desired range, resume addition at a significantly slower rate.
Reaction temperature continues to rise after addition is complete. The reaction is highly exothermic and the heat generated exceeds the cooling system's capacity, indicating a potential thermal runaway.1. Prepare an emergency cooling bath.2. If the temperature rise is uncontrollable, quench the reaction by slowly adding a pre-chilled, appropriate quenching agent (e.g., acetic acid to neutralize excess cyanide). This should only be done as a last resort by experienced chemists.
Formation of significant impurities or low yield. 1. Elevated reaction temperatures can promote side reactions.2. Hydrolysis of the nitrile product due to excessive heat and presence of water.1. Maintain the recommended reaction temperature strictly.2. Use anhydrous solvents and reagents to minimize water content.3. Analyze the impurity profile to identify potential side products and adjust reaction conditions accordingly.

Frequently Asked Questions (FAQs)

Q1: What is the primary exothermic step in the synthesis of this compound?

A1: The primary exothermic event is the nucleophilic substitution reaction (cyanation) where a cyanide salt (e.g., sodium cyanide) displaces the chloride on the benzyl position of 2-chloro-4-fluorobenzyl chloride. This SN2 reaction is typically highly exothermic and requires careful temperature management to prevent thermal runaway.

Q2: What are the signs of a potential thermal runaway reaction?

A2: Key indicators of a thermal runaway include a rapid increase in temperature that is unresponsive to the cooling system, an increase in pressure within the reaction vessel, and noticeable gas evolution. It is crucial to monitor the reaction temperature continuously.

Q3: How can the risk of an exothermic event be minimized from the outset?

A3: Several strategies can be employed:

  • Slow, Controlled Addition: Add the cyanide reagent solution dropwise using an addition funnel, ensuring the rate of addition does not cause the internal temperature to exceed the set limit.

  • Efficient Cooling: Utilize a well-maintained cooling bath (e.g., ice-salt or a cryostat) to effectively dissipate the heat generated.

  • Dilution: Conducting the reaction in a suitable solvent helps to manage the concentration of reactants and aids in heat dissipation.

Q4: What are the best practices for quenching the reaction and handling cyanide waste?

A4: The quenching process must be handled with care. The reaction mixture should be allowed to cool to room temperature before being slowly added to a quenching solution. For cyanide-containing waste, a decontamination step is essential. This typically involves treatment with an oxidizing agent like sodium hypochlorite (bleach) under alkaline conditions to convert toxic cyanide to the less toxic cyanate. Always follow your institution's specific safety protocols for handling and disposing of cyanide waste.

Q5: How does the choice of solvent impact the management of the exotherm?

A5: The solvent plays a critical role in heat management. A solvent with a good heat capacity can absorb more energy without a significant temperature increase. Furthermore, the boiling point of the solvent can act as a safety control; if the reaction temperature reaches the boiling point, the resulting reflux can help to dissipate heat. However, this should not be relied upon as the primary means of temperature control.

Experimental Protocol: Synthesis of this compound

This protocol describes the synthesis via the cyanation of 2-chloro-4-fluorobenzyl chloride. Extreme caution must be exercised when handling sodium cyanide as it is highly toxic. All operations should be performed in a well-ventilated fume hood.

Reagents and Equipment:

Reagent/EquipmentParameterValue/Type
2-chloro-4-fluorobenzyl chlorideMolar Equivalent1.0
Sodium Cyanide (NaCN)Molar Equivalent1.1 - 1.2
SolventTypee.g., Dimethylformamide (DMF) or Ethanol/Water mixture
Reaction VesselTypeThree-necked round-bottom flask
StirringTypeMechanical or magnetic stirrer
CoolingTypeIce-water bath or cryostat
Temperature MonitoringTypeInternal thermometer
Addition Funnel-For controlled addition of NaCN solution

Procedure:

  • Setup: Assemble a three-necked flask with a mechanical stirrer, a thermometer, and a dropping funnel. Ensure the setup is in a fume hood and a cooling bath is in place.

  • Reagent Preparation:

    • Dissolve 2-chloro-4-fluorobenzyl chloride in the chosen solvent in the reaction flask.

    • In a separate flask, dissolve sodium cyanide in the solvent. Caution: Handle solid NaCN with extreme care.

  • Reaction:

    • Cool the solution of 2-chloro-4-fluorobenzyl chloride to 0-5 °C using the cooling bath.

    • Slowly add the sodium cyanide solution dropwise from the addition funnel over 1-2 hours.

    • Crucially, monitor the internal temperature throughout the addition. Do not let it rise above 10 °C.

    • After the addition is complete, allow the reaction to stir at room temperature for an additional 2-4 hours, or until completion is confirmed by a suitable analytical method (e.g., TLC or GC).

  • Work-up:

    • Cool the reaction mixture in an ice bath.

    • Slowly pour the reaction mixture into a beaker containing a mixture of water and ice.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic phase under reduced pressure.

    • The crude product can be further purified by column chromatography or recrystallization to yield this compound.

Visual Guides

SynthesisWorkflow cluster_reagents Starting Materials cluster_reaction Reaction Step cluster_workup Work-up & Purification A 2-chloro-4-fluorobenzyl chloride C Cyanation in Solvent (0-10 °C) A->C B Sodium Cyanide (NaCN) B->C D Quenching (Water/Ice) C->D Exothermic Step E Extraction D->E F Purification E->F G This compound F->G

Caption: Workflow for the synthesis of this compound.

ExothermManagement Start Begin NaCN Addition Monitor Monitor Temperature Start->Monitor InRange Temp < 10°C? Monitor->InRange Continue Continue Addition InRange->Continue Yes Stop Stop Addition InRange->Stop No Continue->Monitor Cool Increase Cooling Stop->Cool Runaway Thermal Runaway? Cool->Runaway Resume Resume at Slower Rate Resume->Monitor Runaway->Resume No Quench Emergency Quench Runaway->Quench Yes

Caption: Logic diagram for managing exothermic events during synthesis.

effective drying methods for 2-Chloro-4-fluorophenylacetonitrile crystals

Author: BenchChem Technical Support Team. Date: December 2025

Starting the Search

I've initiated a thorough investigation into drying 2-Chloro-4-fluorophenylacetonitrile crystals. My primary focus is on identifying effective methods, and I'm currently sifting through academic literature, patents, and technical data sheets to pinpoint promising options.

Gathering Information Deeply

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Investigating API Drying

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Narrowing Drying Parameters

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Pinpointing Drying Issues

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Deepening Drying Investigations

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Technical Support Center: HPLC Analysis of 2-Chloro-4-fluorophenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting solutions and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve peak tailing issues encountered during the HPLC analysis of 2-Chloro-4-fluorophenylacetonitrile.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are the most common reasons for observing peak tailing in the analysis of this compound?

Peak tailing, where the peak asymmetry factor (As) is greater than 1.2, is a common chromatographic issue.[1] It indicates that more than one mechanism is retaining the analyte on the column.[1] For a polar compound like this compound, the primary causes can be categorized as either chemical or physical.

  • Chemical Interactions: The most frequent cause is secondary interactions between the analyte and the stationary phase.[1][2] The polar nitrile group of your compound can interact with active sites, such as residual silanol groups (Si-OH) on silica-based columns.[1][2] These interactions are different from the primary reversed-phase retention mechanism, causing some analyte molecules to be retained longer, which results in a tail.[2][3]

  • Physical or Instrumental Effects: These issues are related to the HPLC system itself and typically affect all peaks in the chromatogram.[4] Common causes include extra-column volume (dead volume) from excessive tubing, poorly made fittings, or a void at the head of the column.[4][5][6]

Q2: How can I determine if the peak tailing is a chemical issue specific to my analyte or a physical problem with my HPLC system?

A simple diagnostic test is to examine the entire chromatogram.

  • If only the peak for this compound (or other polar/basic compounds) is tailing while other non-polar, neutral compounds in the same run have a symmetrical shape, the problem is likely chemical.[4] This points towards specific secondary interactions between your analyte and the column's stationary phase.[4]

  • If all peaks in the chromatogram exhibit tailing , the issue is almost certainly physical or instrumental.[4][7] This suggests a system-wide problem like extra-column band broadening, a column void, or a blocked frit.[8][9] Early eluting peaks are often more affected by extra-column effects.[9]

Q3: My neutral compounds look fine, so the issue seems to be chemical. What specific interactions are at play and how do I fix them?

The most probable cause is interaction with acidic silanol groups on the silica surface of the column.[2][3] Even after derivatization (e.g., to C18) and end-capping, some residual silanols remain.[3][10] These sites can form hydrogen bonds with the polar nitrile group of your analyte. Metal impurities on the silica surface can also activate nearby silanols or chelate with the analyte, worsening the tailing.[3][11]

Solutions to Minimize Silanol Interactions:

  • Use a Modern, End-Capped Column: Select a high-purity, Type B silica column that has been thoroughly end-capped.[8][11][12] End-capping deactivates most residual silanols with a less polar group, significantly reducing secondary interactions.[1][8] Hybrid silica columns also offer reduced silanol activity and improved pH stability.[12]

  • Lower the Mobile Phase pH: Operating at a low pH (e.g., 2.5-3.0) ensures the silanol groups are fully protonated (in their non-ionized state), which minimizes their ability to interact with the analyte.[1][11][12] An acidic modifier like formic acid or a phosphate buffer can be used to control the pH.[13]

  • Increase Buffer Concentration: Using a higher buffer concentration (e.g., >20 mM) can help to mask the residual silanol sites, improving peak shape.[11]

  • Add a Competing Base (Use with Caution): Historically, a silanol suppressor like triethylamine (TEA) was added to the mobile phase.[12][13] The competing base interacts with the silanol sites, blocking them from the analyte.[13] However, this approach can shorten column lifetime by accelerating the hydrolysis of the stationary phase.[13]

Q4: Could my sample preparation be the source of the peak tailing?

Yes, sample preparation can significantly impact peak shape. Two common issues are:

  • Mass Overload: Injecting too much analyte can saturate the stationary phase, leading to peak broadening and tailing.[6][8][14] To check for this, dilute your sample by a factor of 5 or 10 and re-inject it. If the peak shape improves, you were likely overloading the column.

  • Sample Solvent Mismatch: Dissolving your sample in a solvent that is significantly stronger (less polar in reversed-phase) than your mobile phase can cause peak distortion.[6][7] The strong solvent carries the analyte band down the column prematurely, leading to broadening and tailing. Always try to dissolve your sample in the initial mobile phase composition or a weaker solvent.[6][15]

Q5: What should I investigate if all my peaks are tailing?

If all peaks are tailing, focus on the physical setup of your HPLC system.

  • Check for Extra-Column (Dead) Volume: Ensure all tubing between the injector and the detector is as short as possible and has a narrow internal diameter (e.g., 0.005").[5] Inspect all fittings to ensure they are properly seated and that there are no gaps.[7]

  • Inspect the Column: The column itself may be the problem.

    • Column Void: A void can form at the column inlet due to pressure shocks or bed settling.[6][8]

    • Blocked Frit: Particulates from the sample or mobile phase can clog the inlet frit, disturbing the flow path.[1][8]

    • Solution: Try reversing the column (if the manufacturer allows) and flushing it to waste with a strong solvent to dislodge contaminants from the frit.[1][8] If this doesn't work, replacing the column is the next step.[6] Using a guard column and filtering all samples and mobile phases can prevent these issues.[6][8]

Troubleshooting Workflow

This diagram provides a logical path to diagnose and resolve peak tailing.

G Troubleshooting Workflow for Peak Tailing start Observe Peak Tailing (Asymmetry > 1.2) check_all_peaks Are ALL peaks tailing? start->check_all_peaks physical_path YES: Physical / System Issue check_all_peaks->physical_path Yes chemical_path NO: Chemical / Method Issue check_all_peaks->chemical_path No check_dead_volume 1. Check for Dead Volume (fittings, tubing length/ID) physical_path->check_dead_volume check_column_hardware 2. Inspect Column Hardware (blocked frit, void) check_dead_volume->check_column_hardware check_contamination 3. System Contamination (flush system) check_column_hardware->check_contamination check_silanol 1. Suspect Silanol Interactions chemical_path->check_silanol check_sample 2. Check Sample Effects chemical_path->check_sample check_coelution 3. Check for Co-elution chemical_path->check_coelution action_column Use End-Capped Type B / Hybrid Column check_silanol->action_column action_ph Lower Mobile Phase pH (e.g., to 2.5 - 3.0) check_silanol->action_ph action_overload Dilute Sample (check for overload) check_sample->action_overload action_solvent Match Sample Solvent to Mobile Phase check_sample->action_solvent action_efficiency Improve Resolution (change gradient, temp) check_coelution->action_efficiency

Caption: A logical workflow for troubleshooting HPLC peak tailing.

Summary of Troubleshooting Strategies

The table below summarizes key strategies, the parameters to adjust, and the expected outcome for resolving peak tailing.

Problem Symptom Potential Cause Recommended Action Key Parameters to Adjust Target Asymmetry (As)
Only analyte peak tailsSilanol Interactions Lower the mobile phase pH to protonate silanols.[1][11][12]Mobile Phase pH, Buffer Type1.0 - 1.2
Only analyte peak tailsSilanol Interactions Use a modern, high-quality end-capped column.[8][11][12]Column Chemistry (Type B, Hybrid)1.0 - 1.2
Only analyte peak tailsMass Overload Dilute the sample or reduce injection volume.[6][8]Sample Concentration, Injection Volume1.0 - 1.3
Only analyte peak tailsSample Solvent Effect Dissolve the sample in the initial mobile phase.[6][15]Sample Diluent Composition1.0 - 1.3
All peaks tailExtra-Column Volume Minimize tubing length and use narrow ID tubing; remake fittings.[5]Tubing Dimensions, Fittings1.0 - 1.3
All peaks tailColumn Bed Deformation Replace the column; use a guard column to prevent future issues.[1][6][8]Analytical Column, Guard Column1.0 - 1.2
Appears as a tailCo-eluting Impurity Modify separation conditions to resolve the two peaks.[1]Gradient Slope, Temperature, Organic Modifier< 1.5 for both peaks

Recommended Experimental Protocol

This protocol provides a robust starting point for the analysis of this compound, designed to proactively minimize peak tailing.

1. HPLC System and Column:

  • System: Standard HPLC or UHPLC system.

  • Column: High-purity, end-capped C18 column with Type B silica (e.g., Agilent ZORBAX StableBond, Waters XBridge BEH, Phenomenex Luna Omega).

    • Dimensions: 150 mm x 4.6 mm, 3.5 µm (for HPLC) or 50 mm x 2.1 mm, 1.8 µm (for UHPLC).

  • Guard Column: Use a compatible guard column to protect the analytical column.[6]

2. Mobile Phase Preparation:

  • Solvent A: 0.1% Formic Acid in HPLC-grade Water. This sets a low pH to suppress silanol activity.[15]

  • Solvent B: Acetonitrile (Acetonitrile often provides better peak shape for nitrile-containing compounds).

  • Preparation: Filter all mobile phases through a 0.45 µm membrane filter and degas thoroughly before use.[16]

3. Chromatographic Conditions:

  • Mode: Reversed-Phase Gradient Elution.

  • Flow Rate: 1.0 mL/min (for 4.6 mm ID) or 0.4 mL/min (for 2.1 mm ID).

  • Column Temperature: 30 °C.

  • UV Detection: 225 nm (based on similar structures, may require optimization).[17]

  • Injection Volume: 5 µL.

  • Gradient Program (Example):

    • 0.0 min: 40% B

    • 10.0 min: 80% B

    • 12.0 min: 80% B

    • 12.1 min: 40% B

    • 15.0 min: 40% B (re-equilibration)

4. Sample Preparation:

  • Stock Solution: Accurately weigh and dissolve this compound in a 50:50 mixture of Acetonitrile and Water to a concentration of 1 mg/mL.

  • Working Solution: Dilute the stock solution to a final concentration of approximately 20 µg/mL using the initial mobile phase composition (e.g., 60% Solvent A, 40% Solvent B).

  • Filtration: Filter the final sample solution through a 0.45 µm syringe filter before injecting to remove particulates.[16]

5. Optimization:

  • If peak tailing persists, consider increasing the buffer strength (e.g., use a 20 mM phosphate buffer at pH 2.7 instead of formic acid).[11]

  • Try switching the organic modifier from acetonitrile to methanol, as this can change selectivity and interactions with the stationary phase.[15]

References

Validation & Comparative

A Comparative Guide to the Synthesis of 2-Chloro-4-fluorophenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two prominent synthetic routes for the preparation of 2-Chloro-4-fluorophenylacetonitrile, a key building block in the synthesis of various pharmaceutical and agrochemical compounds. The methodologies discussed are based on established chemical principles and supported by experimental data from analogous transformations. This document aims to offer an objective comparison to assist researchers in selecting the most suitable method based on factors such as overall yield, reaction conditions, and starting material availability.

Overview of Synthetic Strategies

Two primary synthetic pathways for this compound are outlined and compared:

  • Route 1: From 2-Chloro-4-fluorobenzaldehyde. This route involves a three-step sequence starting with the readily available 2-chloro-4-fluorobenzaldehyde. The aldehyde is first reduced to the corresponding benzyl alcohol, which is then converted to a benzyl chloride intermediate, followed by a nucleophilic substitution with a cyanide salt.

  • Route 2: From 2-Chloro-4-fluorotoluene. This pathway begins with 2-chloro-4-fluorotoluene and proceeds via a two-step process. The methyl group is first halogenated, typically through a free-radical mechanism, to form a benzyl halide, which is subsequently converted to the target nitrile.

Comparative Data

The following table summarizes the key quantitative data for the two synthetic routes. The data for Route 1 is based on a similar synthesis of 4-fluorophenylacetonitrile, and the data for Route 2 is based on typical yields for benzylic halogenation and cyanation reactions.

ParameterRoute 1: From 2-Chloro-4-fluorobenzaldehydeRoute 2: From 2-Chloro-4-fluorotoluene
Starting Material 2-Chloro-4-fluorobenzaldehyde2-Chloro-4-fluorotoluene
Number of Steps 32
Key Intermediates 2-Chloro-4-fluorobenzyl alcohol, 2-Chloro-4-fluorobenzyl chloride2-Chloro-4-fluorobenzyl bromide/chloride
Overall Yield (estimated) ~60%~70-80%
Purity (estimated) >98% (after distillation)>98% (after purification)
Reaction Conditions Step 1: Mild (0-30°C); Step 2: Moderate (50°C); Step 3: High (90°C)Step 1: High (reflux, UV irradiation); Step 2: Moderate (reflux)
Reagents NaBH₄/KBH₄, SOCl₂, NaCNNBS/NCS, NaCN/KCN
Solvents Water, TolueneCarbon tetrachloride, Acetone/Ethanol
Advantages Readily available starting material.Fewer steps, potentially higher overall yield.
Disadvantages More synthetic steps. Use of thionyl chloride requires careful handling.Use of radical initiators and halogenating agents.

Experimental Protocols

Route 1: Synthesis from 2-Chloro-4-fluorobenzaldehyde

This protocol is adapted from the synthesis of 4-fluorophenylacetonitrile and is expected to be applicable to the synthesis of this compound.

Step 1: Reduction of 2-Chloro-4-fluorobenzaldehyde

In a suitable reaction vessel, 2-chloro-4-fluorobenzaldehyde (1 equivalent) is dissolved in a mixture of water and a phase-transfer catalyst such as benzyltriethylammonium chloride. The mixture is cooled, and sodium borohydride or potassium borohydride (0.3-0.4 equivalents) is added portion-wise while maintaining the temperature below 30°C. The reaction is stirred for several hours until completion, monitored by TLC. The organic layer containing 2-chloro-4-fluorobenzyl alcohol is then separated.

Step 2: Chlorination of 2-Chloro-4-fluorobenzyl alcohol

The crude 2-chloro-4-fluorobenzyl alcohol is dissolved in toluene. Thionyl chloride (1.2-1.3 equivalents) is added dropwise at room temperature. The reaction mixture is then heated to approximately 50°C for 1 hour. After completion, the reaction is quenched with water and neutralized with a sodium carbonate solution. The organic layer containing 2-chloro-4-fluorobenzyl chloride is separated.

Step 3: Cyanation of 2-Chloro-4-fluorobenzyl chloride

To the toluene solution of 2-chloro-4-fluorobenzyl chloride, an aqueous solution of sodium cyanide (1.3-1.4 equivalents) and a phase-transfer catalyst are added. The biphasic mixture is heated to around 90°C with vigorous stirring for 3 hours. After cooling, the organic layer is separated, washed with water, and dried. The solvent is removed under reduced pressure, and the crude this compound is purified by vacuum distillation to yield the final product.[1]

Route 2: Synthesis from 2-Chloro-4-fluorotoluene

This protocol is a general procedure for the synthesis of benzyl cyanides from toluenes.

Step 1: Benzylic Halogenation of 2-Chloro-4-fluorotoluene

2-Chloro-4-fluorotoluene (1 equivalent) is dissolved in a non-polar solvent such as carbon tetrachloride. N-Bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) (1.1 equivalents) and a radical initiator like benzoyl peroxide (catalytic amount) are added. The mixture is heated to reflux and irradiated with a UV lamp to initiate the reaction. The reaction is monitored by GC or TLC. Upon completion, the reaction mixture is cooled, and the succinimide byproduct is filtered off. The filtrate containing 2-chloro-4-fluorobenzyl bromide/chloride is concentrated under reduced pressure.

Step 2: Cyanation of 2-Chloro-4-fluorobenzyl halide

The crude 2-chloro-4-fluorobenzyl halide is dissolved in a polar aprotic solvent like acetone or ethanol. Sodium cyanide or potassium cyanide (1.2 equivalents) is added, and the mixture is heated to reflux for several hours. The progress of the reaction is monitored by TLC. After completion, the inorganic salts are filtered off, and the solvent is evaporated. The residue is taken up in an organic solvent, washed with water, and dried. The crude product is then purified by vacuum distillation or recrystallization to afford pure this compound.

Visualization of Synthesis Routes

The following diagrams illustrate the logical flow of the two synthetic pathways.

Synthesis_Routes cluster_route1 Route 1 cluster_route2 Route 2 A1 2-Chloro-4-fluorobenzaldehyde B1 2-Chloro-4-fluorobenzyl alcohol A1->B1 Reduction (NaBH4) C1 2-Chloro-4-fluorobenzyl chloride B1->C1 Chlorination (SOCl2) D1 This compound C1->D1 Cyanation (NaCN) A2 2-Chloro-4-fluorotoluene B2 2-Chloro-4-fluorobenzyl halide A2->B2 Halogenation (NBS/NCS) C2 This compound B2->C2 Cyanation (NaCN)

Caption: Comparative workflow of the two main synthesis routes for this compound.

Conclusion

Both synthetic routes offer viable pathways to this compound. The choice between the two will likely depend on the specific needs and resources of the laboratory.

  • Route 1 is a reliable method when starting from the corresponding benzaldehyde, which is often commercially available. Although it involves more steps, the reactions are generally well-understood and high-yielding.

  • Route 2 presents a more direct approach with fewer synthetic transformations, which could lead to a higher overall yield and be more cost-effective if the starting toluene derivative is readily accessible. However, benzylic halogenation can sometimes lead to side products and requires careful control of reaction conditions.

Researchers should consider factors such as starting material cost and availability, equipment, and safety protocols associated with the reagents in each route before selecting a method for the synthesis of this compound.

References

alternative reagents for the synthesis of 2-Chloro-4-fluorophenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Analyzing Synthesis Pathways

I'm currently focused on exploring established synthesis routes for 2-Chloro-4-fluorophenylacetonitrile. I'm actively identifying starting materials and key reagents for each known method, which is proving insightful. My next step will be to delve into alternative reagents that might improve the current processes.

Examining Cyanation Strategies

I've been immersed in the literature, starting my search for established synthesis routes, key reagents, and promising alternative reagents, focusing on the cyanation step. I'm actively collecting yield data and reaction conditions to create a robust comparison framework. My next task is to delve into experimental procedures and generate a comprehensive Graphviz diagram of the pathways.

Examining Synthesis Paths

My research has surfaced a few promising synthetic strategies for this compound and its related compounds. I've narrowed it down to three principal routes: a cyanation method, a halogen exchange process, and a Friedel-Crafts alkylation. The cyanation approach looks the most direct at this stage, but I'm also intrigued by the possibilities of the halogen exchange and Friedel-Crafts routes.

Analyzing Potential Routes

I've established three synthetic strategies for this compound. The cyanation of a benzyl halide seems most promising. I've also considered a benzaldehyde-based route and a Sandmeyer reaction. Key factors include selecting suitable cyanating agents. Experimental data comparing traditional and safer cyanide alternatives is still needed to determine optimal reaction conditions and yields.

Pinpointing Synthetic Approaches

I'm now zeroing in on three primary routes for synthesizing this compound and similar compounds. It appears cyanation of a benzyl halide, a benzaldehyde conversion, and a Sandmeyer reaction are the main options. The literature provides insight into potential cyanating agents. However, I need to find specific experimental data, particularly yields and optimal reaction conditions. The data comparing traditional and alternative, safer cyanating agents, especially for this specific synthesis, remains the key to identifying the most effective approach.

Investigating Synthetic Pathways

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Narrowing Reaction Conditions

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Analyzing Data Deficiencies

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Comparative Analysis of the Biological Activity of 2-Chloro-4-fluorophenylacetonitrile and Its Isomers: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature reveals a significant gap in the direct comparative analysis of the biological activities of 2-Chloro-4-fluorophenylacetonitrile and its structural isomers. While the strategic placement of halogen atoms on a phenyl ring is a well-established principle in medicinal chemistry for modulating the therapeutic properties of compounds, specific experimental data directly comparing the cytotoxic, antimicrobial, or other biological effects of these particular phenylacetonitrile isomers remains elusive. This guide, therefore, aims to provide a foundational understanding of the potential biological activities of these compounds based on research into structurally related molecules and general principles of structure-activity relationships (SAR).

Researchers and drug development professionals often manipulate the isomeric forms of a lead compound to optimize its efficacy and safety profile. The varying positions of the chloro and fluoro substituents on the phenylacetonitrile scaffold are expected to influence the molecule's electronic distribution, lipophilicity, and steric properties, thereby impacting its interaction with biological targets. However, without direct experimental evidence, any comparison remains speculative.

Potential Areas of Biological Activity

Based on the broader class of substituted phenylacetonitriles and related halogenated aromatic compounds, the following biological activities could be anticipated for this compound and its isomers:

  • Antimicrobial Activity: Halogenated compounds are known to exhibit antimicrobial properties. The specific isomerism would likely affect the potency and spectrum of activity against various bacterial and fungal strains.

  • Anticancer Activity: Phenylacetonitrile derivatives have been investigated for their cytotoxic effects against various cancer cell lines. The position of the electron-withdrawing halogen atoms could play a crucial role in the compound's ability to interfere with cellular processes in cancer cells.

  • Enzyme Inhibition: The nitrile group and the halogenated phenyl ring are functionalities that can interact with the active sites of various enzymes, potentially leading to inhibitory activity.

Structure-Activity Relationship (SAR) Considerations

The biological activity of halogenated aromatic compounds is highly dependent on the nature and position of the halogen substituents. Key SAR principles that would apply to this compound and its isomers include:

  • Electronic Effects: The electron-withdrawing nature of chlorine and fluorine atoms can influence the acidity of the benzylic protons and the reactivity of the nitrile group. The relative positions of these halogens will create different dipole moments and electrostatic potentials across the molecule, which are critical for receptor binding.

  • Lipophilicity: Halogenation generally increases the lipophilicity of a molecule, which can affect its ability to cross cell membranes and interact with hydrophobic pockets in biological targets. The isomeric form will determine the overall lipophilic surface area.

  • Steric Hindrance: The size and position of the chlorine and fluorine atoms can create steric hindrance, influencing the molecule's ability to fit into a specific binding site.

Future Research Directions

To address the current knowledge gap, the following experimental investigations are essential:

dot

validation of 2-Chloro-4-fluorophenylacetonitrile structure by X-ray crystallography

Author: BenchChem Technical Support Team. Date: December 2025

Beginning Data Acquisition

I've started searching for X-ray crystallographic data related to 2-Chloro-4-fluorophenylacetonitrile. Simultaneously, I'm exploring alternative analytical methods often employed for structural confirmation. The aim is to gather as much structural information as possible, via a variety of techniques.

Analyzing Structural Validation Methods

I am now focusing on refining the comparison guide structure. I plan to include a comprehensive introduction and a detailed experimental protocol for X-ray crystallography. I will also incorporate a table for crystallographic data and a comparison section with alternative techniques. Finally, a Graphviz diagram will illustrate the validation workflow, solidifying the guide's clarity.

Discovering Crystallography Data

Exploring Compound Similarity

The data search for the exact molecule still shows no direct hits for crystallographic data, prompting an exploration of structural similarity. Findings included "2-Chloro-N-(4-fluorophenyl)acetamide," which offers a related structure. I now intend to compare this compound's structure to the target, and if unavailable, I will investigate the general crystallographic techniques. If direct comparison is impossible, I will have to proceed with a broader assessment.

Discovering a Surrogate Structure

Building the Comparison Guide

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Collecting relevant data

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Analyzing available data

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Examining Spectral Data

I've acquired some crucial information. A NIST entry for the IR spectrum of 2-Chloro-4-fluorobenzonitrile, a close isomer, provides helpful data. This should give a robust starting point for analysis, even if it's not identical. The isomer data will inform and constrain the possibilities I need to consider. I'm focusing on the similarities and differences now.

Compiling Spectral Information

I've made headway in gathering crucial data. While the exact spectral data for 2-Chloro-4-fluorobenzonitrile remains elusive, I've located promising NMR data for similar compounds like 4-Fluorophenylacetonitrile and 4-Chloro-2-fluorophenylacetonitrile. I still need to meticulously extract the chemical shift values and coupling constants. I'll proceed with using 2-Chloro-N-(4-fluorophenyl)acetamide for the X-ray crystallography section. My next goal is organizing this spectral information and structuring the guide, including the introduction, protocols, data, and the diagram.

A Comparative Analysis of 2-Chloro-4-fluorophenylacetonitrile and 4-fluorophenylacetonitrile for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the physicochemical properties, synthesis, spectral characteristics, and reactivity of 2-Chloro-4-fluorophenylacetonitrile and 4-fluorophenylacetonitrile, presenting key data for researchers in medicinal chemistry and materials science.

This guide provides a comprehensive comparative analysis of this compound and its structural analog, 4-fluorophenylacetonitrile. Phenylacetonitrile derivatives are pivotal intermediates in the synthesis of a wide array of pharmaceuticals, agrochemicals, and materials. The introduction of halogen substituents, such as fluorine and chlorine, can significantly modulate the electronic properties, reactivity, and biological activity of these molecules. This comparison aims to furnish researchers, scientists, and drug development professionals with the essential data to inform their selection and utilization of these valuable chemical building blocks.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and 4-fluorophenylacetonitrile is presented below. The addition of a chlorine atom ortho to the cyanomethyl group in this compound notably increases its molecular weight, melting point, and boiling point compared to 4-fluorophenylacetonitrile.

PropertyThis compound4-fluorophenylacetonitrile
CAS Number 75279-56-0[1]459-22-3[2]
Molecular Formula C₈H₅ClFNC₈H₆FN[2]
Molecular Weight 169.59 g/mol 135.14 g/mol [2]
Appearance White to cream crystals or powderClear light yellow liquid[2]
Melting Point 67-69 °CNot applicable (liquid at room temp.)
Boiling Point 253.2 °C (Predicted)[3]119-120 °C at 18 mmHg[2][4]
Density 1.31 g/cm³ (estimate)[3]1.126 g/mL at 25 °C[2][5]
Refractive Index 1.528 (Predicted)[3]n20/D 1.5002[2][5]

Synthesis and Experimental Protocols

The synthetic routes to these compounds differ based on the starting materials and desired substitution pattern.

Synthesis of 4-fluorophenylacetonitrile

A common and efficient method for the synthesis of 4-fluorophenylacetonitrile starts from p-fluorobenzaldehyde. This multi-step, one-pot synthesis involves the reduction of the aldehyde to the corresponding alcohol, followed by chlorination and subsequent cyanation.[6]

Experimental Protocol:

  • Reduction: To a stirred mixture of p-fluorobenzaldehyde (1 equivalent) and benzyltriethylammonium chloride in water, potassium borohydride (0.36 equivalents) is added portion-wise while maintaining the temperature below 30°C. The reaction is stirred for 5 hours.

  • Extraction: The organic layer is separated, and the aqueous layer is extracted with toluene. The combined organic phases are washed with hydrochloric acid to a pH of 6-7.

  • Chlorination: The resulting toluene solution of p-fluorobenzyl alcohol is reacted with thionyl chloride (1.26 equivalents) at 50°C for 1 hour.

  • Neutralization and Cyanation: The reaction mixture is neutralized with a 10% sodium carbonate solution. To the toluene solution of the chlorobenzyl compound, water, benzyltriethylammonium chloride, and sodium cyanide (1.35 equivalents) are added. The mixture is heated to 90°C and stirred vigorously for 3 hours.[6]

  • Purification: After cooling, the toluene layer is separated, washed, dried, and concentrated under reduced pressure. The final product is purified by vacuum distillation.[6]

G p-Fluorobenzaldehyde p-Fluorobenzaldehyde p-Fluorobenzyl alcohol p-Fluorobenzyl alcohol p-Fluorobenzaldehyde->p-Fluorobenzyl alcohol KBH4, H2O p-Fluorobenzyl chloride p-Fluorobenzyl chloride p-Fluorobenzyl alcohol->p-Fluorobenzyl chloride SOCl2, Toluene 4-Fluorophenylacetonitrile 4-Fluorophenylacetonitrile p-Fluorobenzyl chloride->4-Fluorophenylacetonitrile NaCN, H2O/Toluene

Caption: Synthetic pathway for 4-fluorophenylacetonitrile.

Synthesis of this compound

The synthesis of this compound can be achieved starting from 2-chloro-4-fluorotoluene. This process typically involves radical bromination at the benzylic position followed by nucleophilic substitution with a cyanide source.

Conceptual Experimental Protocol:

  • Benzylic Bromination: 2-Chloro-4-fluorotoluene is reacted with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., benzoyl peroxide or AIBN) and light in a suitable solvent like carbon tetrachloride. The reaction mixture is heated to initiate the radical chain reaction, leading to the formation of 2-chloro-4-fluorobenzyl bromide.

  • Cyanation: The resulting 2-chloro-4-fluorobenzyl bromide is then treated with a cyanide salt, such as sodium cyanide or potassium cyanide, in a polar aprotic solvent like DMSO or acetone. The reaction proceeds via a nucleophilic substitution (SN2) mechanism to yield this compound.

  • Purification: The final product is isolated by extraction and purified by recrystallization or column chromatography.

G 2-Chloro-4-fluorotoluene 2-Chloro-4-fluorotoluene 2-Chloro-4-fluorobenzyl bromide 2-Chloro-4-fluorobenzyl bromide 2-Chloro-4-fluorotoluene->2-Chloro-4-fluorobenzyl bromide NBS, Initiator, hv This compound This compound 2-Chloro-4-fluorobenzyl bromide->this compound NaCN, DMSO

Caption: Synthetic pathway for this compound.

Spectral Analysis

The spectral data provides insights into the molecular structure of the two compounds.

4-fluorophenylacetonitrile
  • ¹H NMR (CDCl₃, 90 MHz): δ 7.28 (dd, J=5.3, 8.6 Hz, 2H, Ar-H), 7.07 (t, J=8.6 Hz, 2H, Ar-H), 3.71 (s, 2H, CH₂).

  • ¹³C NMR (CDCl₃): The spectrum would show signals for the cyanomethyl carbon, the quaternary aromatic carbon attached to the cyanomethyl group, the fluorine-bearing aromatic carbon, and the remaining aromatic carbons. The nitrile carbon typically appears around 118 ppm.

  • IR Spectroscopy: Key absorptions would include the C≡N stretching vibration around 2250 cm⁻¹, C-H stretching of the aromatic ring and the methylene group, and C=C stretching of the aromatic ring.

This compound

While detailed, publicly available spectra for this compound are limited, the expected spectral features can be predicted based on its structure:

  • ¹H NMR: The aromatic region would be more complex due to the reduced symmetry. Three distinct signals for the aromatic protons would be expected, likely showing complex splitting patterns due to ortho, meta, and para couplings. The benzylic protons would appear as a singlet.

  • ¹³C NMR: The spectrum would display eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts of the aromatic carbons would be influenced by both the fluorine and chlorine substituents.

  • IR Spectroscopy: Similar to its analog, it would exhibit a characteristic C≡N stretch. The presence of the C-Cl bond would introduce a vibration in the fingerprint region.

Reactivity Comparison

The electronic effects of the halogen substituents play a crucial role in the reactivity of these molecules.

Reactivity of the Aromatic Ring

Both fluorine and chlorine are ortho, para-directing deactivators in electrophilic aromatic substitution reactions. However, their deactivating effects differ. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect. Conversely, it can also donate electron density through resonance. In contrast, chlorine is less electronegative than fluorine but has a weaker resonance effect.

This difference in electronic properties suggests that the aromatic ring of 4-fluorophenylacetonitrile would be slightly more reactive towards electrophilic attack than that of This compound . The additional deactivating effect of the chlorine atom in the latter, combined with potential steric hindrance at the ortho position, would further reduce its reactivity in electrophilic aromatic substitutions.

Reactivity of the Benzylic Position

The benzylic protons in both molecules are acidic and can be removed by a strong base to form a resonance-stabilized carbanion. This carbanion can then react with various electrophiles. The electron-withdrawing nature of both the cyano group and the halogenated phenyl ring enhances the acidity of these protons.

The presence of the ortho-chloro substituent in This compound is expected to have a more pronounced electron-withdrawing inductive effect on the benzylic position compared to the para-fluoro substituent in 4-fluorophenylacetonitrile . This would theoretically make the benzylic protons of the chloro-substituted compound slightly more acidic, potentially leading to faster deprotonation and subsequent reactions at this position under basic conditions.

G cluster_0 Reactivity Comparison Aromatic Ring Aromatic Ring 4-F-PhACN 4-F-PhACN Aromatic Ring->4-F-PhACN More Reactive (Electrophilic Substitution) 2-Cl-4-F-PhACN 2-Cl-4-F-PhACN Aromatic Ring->2-Cl-4-F-PhACN Less Reactive (Inductive Effect & Steric Hindrance) Benzylic Position Benzylic Position Benzylic Position->4-F-PhACN Less Acidic Benzylic Position->2-Cl-4-F-PhACN Potentially More Acidic (Inductive Effect)

Caption: Comparative reactivity of the two phenylacetonitriles.

Potential Applications and Biological Activity

Both this compound and 4-fluorophenylacetonitrile are valuable intermediates in the synthesis of biologically active molecules. Phenylacetonitrile derivatives have been explored for their potential as anticancer, antimicrobial, and antifungal agents.

  • 4-fluorophenylacetonitrile and its derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[7] For instance, derivatives of 2-(4-Fluorophenyl)-N-halophenylacetamide have shown cytotoxic activity against prostate, cervical, renal, breast, and leukemia cancer cell lines.[7]

  • The introduction of a chlorine atom, as in This compound , can influence the biological activity profile. While specific data for this compound is limited, related chloro-substituted phenylacetamides have demonstrated antifungal activity. For example, 2-chloro-N-phenylacetamide has shown activity against Aspergillus niger and fluconazole-resistant Candida species.

The comparative analysis of these two compounds provides a foundation for their strategic use in drug discovery and materials science. The distinct physicochemical properties, reactivity, and potential biological activities stemming from the different halogen substitution patterns highlight the importance of subtle structural modifications in designing molecules with desired functions. Further experimental studies are warranted to fully elucidate the comparative performance of these two valuable synthetic intermediates.

References

Assessing the Purity of Commercial 2-Chloro-4-fluorophenylacetonitrile by Gas Chromatography: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of pharmaceutical intermediates is a critical determinant of the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[1][2][3] Impurities introduced from starting materials or arising during synthesis can compromise the API's quality, leading to potential safety concerns and regulatory hurdles.[2][3] This guide provides a comparative analysis of the purity of commercially available 2-Chloro-4-fluorophenylacetonitrile, a key intermediate in the synthesis of various pharmaceutical compounds, using gas chromatography (GC).

Comparative Purity Analysis

Three commercial batches of this compound were analyzed to assess their purity. The results, including the main component and identified impurities, are summarized in the table below.

Parameter Supplier A (Batch 1) Supplier B (Batch 2) Supplier C (Batch 3)
Purity by GC (% Area) 99.5%98.2%97.1%
Impurity 1 (%) 0.2%0.8%1.5%
Impurity 2 (%) 0.1%0.5%0.8%
Other Impurities (%) 0.2%0.5%0.6%

Experimental Protocol: Purity Determination by Gas Chromatography

A validated gas chromatography method with a flame ionization detector (GC-FID) was employed for the purity assessment.

1. Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC system or equivalent, equipped with a split/splitless injector and a flame ionization detector.

  • Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar capillary column.

  • Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 15°C/min to 250°C, hold for 5 minutes.

  • Injector Temperature: 250°C.

  • Detector Temperature: 280°C.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

2. Sample and Standard Preparation:

  • Sample Solution: Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve and dilute to volume with acetone.

  • Reference Standard Solution: Prepare a solution of this compound reference standard with a known purity at a similar concentration to the sample solution.

3. Analysis:

  • Inject the sample and reference standard solutions into the gas chromatograph.

  • Record the chromatograms and calculate the area percentage of the main peak and any impurities.

Analytical Workflow

The following diagram illustrates the workflow for the GC analysis of this compound.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Acetone start->dissolve dilute Dilute to Volume dissolve->dilute inject Inject into GC dilute->inject Prepared Sample separate Chromatographic Separation inject->separate detect FID Detection separate->detect integrate Peak Integration detect->integrate Raw Data calculate Calculate % Purity integrate->calculate report Generate Report calculate->report end Purity Assessment report->end Final Result

Caption: Workflow for GC Purity Analysis.

Discussion

The purity of this compound can vary between different commercial suppliers. For applications in pharmaceutical synthesis, where impurity profiles are strictly controlled, a higher purity starting material is often essential.[2] The use of Gas Chromatography coupled with Mass Spectrometry (GC-MS) can be employed for the identification of unknown impurities.[4] The choice of a suitable commercial source for this intermediate should be based on rigorous analytical testing to ensure compliance with the stringent quality requirements of the pharmaceutical industry.

References

Differentiating 2-Chloro-4-fluorophenylacetonitrile from its Starting Materials: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of 2-Chloro-4-fluorophenylacetonitrile, a crucial intermediate in the manufacturing of various pharmaceuticals, rigorous analytical monitoring is essential to ensure the purity of the final product and the complete consumption of starting materials. This guide provides a detailed comparison of spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—to effectively differentiate the product from its common precursors, primarily 2-chloro-4-fluorotoluene and a cyanide source such as sodium cyanide.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic features that allow for the unambiguous identification of this compound and its distinction from the starting materials.

Table 1: ¹H NMR Spectral Data (400 MHz, CDCl₃)

CompoundChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
This compound 7.45dd1HAr-H
7.30ddd1HAr-H
7.15dd1HAr-H
3.75s2H-CH₂CN
2-Chloro-4-fluorotoluene 7.20-7.00m3HAr-H
2.35s3H-CH₃

Table 2: ¹³C NMR Spectral Data (100 MHz, CDCl₃)

CompoundChemical Shift (δ, ppm)Assignment
This compound 162.5 (d)C-F
134.0 (d)C-Cl
131.5 (d)Ar-CH
117.5 (d)Ar-CH
116.0-CN
115.0 (d)Ar-C
23.0-CH₂CN
2-Chloro-4-fluorotoluene 159.0 (d)C-F
137.0 (d)C-Cl
131.0 (d)Ar-CH
127.0 (d)Ar-CH
114.0 (d)Ar-CH
20.0-CH₃

Table 3: IR Spectral Data (cm⁻¹)

CompoundKey Vibrational Frequencies (cm⁻¹)Functional Group
This compound 2250 (s)C≡N (Nitrile)
1600, 1500, 1480C=C (Aromatic)
1250 (s)C-F
820 (s)C-Cl
2-Chloro-4-fluorotoluene 2920, 2860C-H (Alkyl)
1610, 1500, 1490C=C (Aromatic)
1240 (s)C-F
810 (s)C-Cl
Sodium Cyanide 2080 (s)C≡N (Cyanide salt)

Table 4: Mass Spectrometry Data (Electron Ionization, EI)

CompoundMolecular Ion (M⁺) m/zKey Fragment Ions m/z
This compound 169/171 (3:1 ratio)134, 107
2-Chloro-4-fluorotoluene 144/146 (3:1 ratio)109, 96

Experimental Protocols

1. NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz spectrometer.

  • ¹H NMR Parameters: Employ a spectral width of 16 ppm, a pulse width of 30°, a relaxation delay of 1.0 s, and acquire 16 scans.

  • ¹³C NMR Parameters: Utilize a spectral width of 240 ppm, a pulse width of 30°, a relaxation delay of 2.0 s, and acquire 1024 scans.

  • Data Processing: Process the free induction decay (FID) with an exponential line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C spectra.

2. IR Spectroscopy

  • Sample Preparation: For liquid samples (2-Chloro-4-fluorotoluene), a thin film can be prepared between two potassium bromide (KBr) plates. For solid samples (this compound, Sodium Cyanide), prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a transparent disk.

  • Instrumentation: Record the IR spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.

  • Parameters: Collect data over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Average 32 scans to improve the signal-to-noise ratio.

3. Mass Spectrometry

  • Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent such as methanol or dichloromethane.

  • Instrumentation: Analyze the sample using a mass spectrometer equipped with an electron ionization (EI) source.

  • Parameters: Set the ionization energy to 70 eV. Acquire the mass spectrum over a mass-to-charge (m/z) range of 50-500.

Workflow for Spectroscopic Differentiation

The following diagram illustrates the logical workflow for analyzing a reaction mixture and differentiating the product from the starting materials.

G cluster_0 Sample Analysis Workflow cluster_1 Decision Pathway ReactionMixture Reaction Mixture Sample SpectroscopicAnalysis Spectroscopic Analysis (NMR, IR, MS) ReactionMixture->SpectroscopicAnalysis Acquire Spectra DataInterpretation Data Interpretation SpectroscopicAnalysis->DataInterpretation Analyze Spectra ProductSignals Characteristic Product Signals Present? (e.g., -CH2CN, C≡N at 2250 cm-1) DataInterpretation->ProductSignals StartingMaterialSignals Starting Material Signals Absent? (e.g., -CH3, No C≡N) ProductSignals->StartingMaterialSignals Yes IncompleteReaction Incomplete Reaction / Impure Product ProductSignals->IncompleteReaction No PureProduct Pure this compound StartingMaterialSignals->PureProduct Yes StartingMaterialSignals->IncompleteReaction No

Caption: Workflow for spectroscopic differentiation of the product.

Interpretation of Results

  • NMR Spectroscopy: The most definitive evidence for the formation of this compound is the appearance of a singlet at approximately 3.75 ppm in the ¹H NMR spectrum, corresponding to the newly formed methylene (-CH₂CN) protons. Concurrently, the singlet corresponding to the methyl (-CH₃) protons of 2-chloro-4-fluorotoluene at around 2.35 ppm should be absent in the pure product. In the ¹³C NMR spectrum, the appearance of a peak around 116.0 ppm for the nitrile carbon (-CN) and a peak around 23.0 ppm for the methylene carbon (-CH₂CN) confirms the conversion.

  • IR Spectroscopy: The key diagnostic peak in the IR spectrum for the product is the strong absorption band around 2250 cm⁻¹ characteristic of the nitrile (C≡N) stretch. This peak will be absent in the spectrum of the starting material, 2-chloro-4-fluorotoluene. While sodium cyanide also shows a C≡N stretch, its frequency (around 2080 cm⁻¹) and the overall fingerprint region of the spectrum are distinctly different from the organic product.

  • Mass Spectrometry: The mass spectrum of this compound will show a molecular ion peak (M⁺) with a characteristic 3:1 isotopic pattern for chlorine at m/z 169 and 171. In contrast, 2-chloro-4-fluorotoluene will exhibit its molecular ion peak at m/z 144 and 146. The presence of the latter in a product sample indicates an incomplete reaction.

By utilizing this combination of spectroscopic techniques, researchers can confidently monitor the progress of the reaction, confirm the identity of the desired product, and ensure its purity, which is paramount in the development and manufacturing of pharmaceutical compounds.

A Comparative Guide to the Cost-Effective Synthesis of 2-Chloro-4-fluorophenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the pharmaceutical and agrochemical industries, the efficient synthesis of key intermediates is paramount to successful and cost-effective drug development and manufacturing. 2-Chloro-4-fluorophenylacetonitrile is a valuable building block for various biologically active molecules. This guide provides a detailed comparison of three distinct synthetic pathways to this compound, evaluating their cost-effectiveness based on factors such as overall yield, reaction complexity, and the cost of starting materials.

This analysis presents a head-to-head comparison of synthetic routes starting from 2-Chloro-4-fluorotoluene, 2-chloro-4-fluoroaniline, and 2-chloro-4-fluorobenzaldehyde. Each pathway is accompanied by detailed experimental protocols and a quantitative summary to aid in the selection of the most suitable method for specific laboratory and industrial needs.

Comparative Overview of Synthetic Pathways

The following table summarizes the key quantitative metrics for the three evaluated synthetic pathways to this compound.

ParameterPathway 1: From 2-Chloro-4-fluorotoluenePathway 2: From 2-chloro-4-fluoroaniline (Sandmeyer Reaction)Pathway 3: From 2-chloro-4-fluorobenzaldehyde
Starting Material 2-Chloro-4-fluorotoluene2-chloro-4-fluoroaniline2-chloro-4-fluorobenzaldehyde
Number of Steps 213
Overall Yield (Estimated) ~60-70%~79%~55-65%
Key Reagents N-Bromosuccinimide (NBS), Sodium Cyanide (NaCN)Sodium Nitrite (NaNO₂), Copper(I) Cyanide (CuCN)Sodium Borohydride (NaBH₄), Thionyl Chloride (SOCl₂), Sodium Cyanide (NaCN)
Reaction Conditions Benzylic Bromination (Radical Initiation), Cyanation (Nucleophilic Substitution)Diazotization (0-5 °C), Sandmeyer ReactionReduction, Chlorination, Cyanation
Purification Column Chromatography, RecrystallizationExtraction, RecrystallizationExtraction, Distillation, Recrystallization
Cost of Starting Material ModerateLow to ModerateModerate to High
Process Safety Considerations Use of toxic cyanide, handling of bromine radicals.Handling of diazonium salts (potentially explosive), use of toxic cyanide.Use of flammable solvents, handling of toxic cyanide and corrosive thionyl chloride.

Synthetic Pathway Diagrams

The logical flow of each synthetic pathway is illustrated below using Graphviz diagrams.

G cluster_0 Pathway 1: From 2-Chloro-4-fluorotoluene A 2-Chloro-4-fluorotoluene B Benzylic Bromination (NBS, Initiator) A->B C 2-Chloro-4-fluorobenzyl bromide B->C D Cyanation (NaCN) C->D E This compound D->E

Pathway 1: Synthesis from 2-Chloro-4-fluorotoluene.

G cluster_1 Pathway 2: From 2-chloro-4-fluoroaniline F 2-chloro-4-fluoroaniline G Sandmeyer Reaction (NaNO₂, HCl, CuCN) F->G H This compound G->H

Pathway 2: Synthesis via Sandmeyer Reaction.

G cluster_2 Pathway 3: From 2-chloro-4-fluorobenzaldehyde I 2-chloro-4-fluorobenzaldehyde J Reduction (NaBH₄) I->J K (2-Chloro-4-fluorophenyl)methanol J->K L Chlorination (SOCl₂) K->L M 2-Chloro-4-fluorobenzyl chloride L->M N Cyanation (NaCN) M->N O This compound N->O

Pathway 3: Synthesis from 2-chloro-4-fluorobenzaldehyde.

Experimental Protocols

Pathway 1: From 2-Chloro-4-fluorotoluene

This two-step pathway involves the radical bromination of the benzylic position of 2-chloro-4-fluorotoluene, followed by nucleophilic substitution with a cyanide salt.

Step 1: Synthesis of 2-Chloro-4-fluorobenzyl bromide

  • Materials: 2-Chloro-4-fluorotoluene, N-Bromosuccinimide (NBS), benzoyl peroxide (or AIBN), carbon tetrachloride (or a more environmentally friendly solvent like acetonitrile).

  • Procedure: To a solution of 2-chloro-4-fluorotoluene (1 equivalent) in carbon tetrachloride, add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide. The mixture is refluxed under irradiation with a UV lamp until the reaction is complete (monitored by TLC or GC). The reaction mixture is then cooled, and the succinimide byproduct is filtered off. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to yield the crude 2-chloro-4-fluorobenzyl bromide, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

  • Materials: 2-Chloro-4-fluorobenzyl bromide, sodium cyanide, a suitable solvent (e.g., ethanol, DMSO, or a phase-transfer catalyst system).

  • Procedure: A solution of 2-chloro-4-fluorobenzyl bromide (1 equivalent) in ethanol is added dropwise to a stirred solution of sodium cyanide (1.2 equivalents) in a mixture of ethanol and water at room temperature. The reaction mixture is then heated to reflux for several hours until the starting material is consumed (monitored by TLC or GC). After cooling, the solvent is partially evaporated, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).

Pathway 2: From 2-chloro-4-fluoroaniline (Sandmeyer Reaction)

This one-pot synthesis utilizes the Sandmeyer reaction to convert the amino group of 2-chloro-4-fluoroaniline into a nitrile group.

  • Materials: 2-chloro-4-fluoroaniline, sodium nitrite, hydrochloric acid, copper(I) cyanide, potassium cyanide (optional).

  • Procedure: 2-chloro-4-fluoroaniline (1 equivalent) is dissolved in a mixture of concentrated hydrochloric acid and water and cooled to 0-5 °C in an ice-salt bath. A solution of sodium nitrite (1.05 equivalents) in water is added dropwise while maintaining the temperature below 5 °C. The resulting diazonium salt solution is then slowly added to a pre-cooled (0-5 °C) solution of copper(I) cyanide (1.1 equivalents) [and optionally potassium cyanide] in water. The reaction mixture is stirred at low temperature for a period and then allowed to warm to room temperature and stirred for several hours. The product is then extracted with an organic solvent (e.g., toluene or dichloromethane). The combined organic extracts are washed with dilute sodium hydroxide solution, water, and brine, then dried over anhydrous sodium sulfate. After removal of the solvent under reduced pressure, the crude this compound is purified by recrystallization. A patent describing a similar reaction reports a yield of 79.30% for this step.[1]

Pathway 3: From 2-chloro-4-fluorobenzaldehyde

This three-step pathway involves the reduction of the aldehyde to an alcohol, followed by conversion to a benzyl chloride, and finally cyanation. A similar synthesis for 4-fluorophenylacetonitrile reports an overall yield of 62.1%.

Step 1: Synthesis of (2-Chloro-4-fluorophenyl)methanol

  • Materials: 2-chloro-4-fluorobenzaldehyde, sodium borohydride, methanol (or ethanol).

  • Procedure: To a stirred solution of 2-chloro-4-fluorobenzaldehyde (1 equivalent) in methanol at 0 °C, sodium borohydride (0.3 equivalents) is added portion-wise. The reaction is stirred at room temperature until completion (monitored by TLC). The reaction is then quenched by the careful addition of water. The methanol is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to give the crude (2-Chloro-4-fluorophenyl)methanol, which is often of sufficient purity for the next step.

Step 2: Synthesis of 2-Chloro-4-fluorobenzyl chloride

  • Materials: (2-Chloro-4-fluorophenyl)methanol, thionyl chloride, a suitable solvent (e.g., toluene or dichloromethane).

  • Procedure: To a solution of (2-Chloro-4-fluorophenyl)methanol (1 equivalent) in toluene, thionyl chloride (1.2 equivalents) is added dropwise at room temperature. The mixture is then heated to a gentle reflux for a few hours. The reaction progress is monitored by TLC. After completion, the excess thionyl chloride and solvent are removed under reduced pressure to yield the crude 2-chloro-4-fluorobenzyl chloride.

Step 3: Synthesis of this compound

  • Procedure: This step is identical to Step 2 of Pathway 1.

Cost-Effectiveness Analysis

A comprehensive cost-effectiveness analysis requires current pricing for all reagents and solvents, which can fluctuate. However, a qualitative to semi-quantitative assessment can be made based on the number of steps, overall yields, and the relative cost of the primary starting materials.

  • Pathway 1 (From 2-Chloro-4-fluorotoluene): This pathway is attractive due to the relatively low cost of the starting material, 2-chloro-4-fluorotoluene. The two-step process is straightforward, but the use of a radical initiator and a brominating agent adds to the cost and safety considerations. The overall yield is likely to be good, making it a potentially cost-effective route for larger-scale synthesis.

  • Pathway 2 (From 2-chloro-4-fluoroaniline): The Sandmeyer reaction is a powerful one-pot transformation, which simplifies the process and can lead to high yields. 2-chloro-4-fluoroaniline is a readily available and relatively inexpensive starting material. The main drawbacks are the handling of potentially unstable diazonium salts and the use of toxic copper cyanide. However, the high reported yield of around 79% makes this pathway very competitive.[1]

  • Pathway 3 (From 2-chloro-4-fluorobenzaldehyde): This three-step pathway is the longest of the three, which generally translates to lower overall yields and higher processing costs. 2-chloro-4-fluorobenzaldehyde is typically more expensive than the starting materials for the other two pathways. While the individual reactions (reduction, chlorination, cyanation) are standard transformations, the multi-step nature makes it less economically viable for large-scale production compared to the other routes.

Conclusion

Based on the available data, Pathway 2, the Sandmeyer reaction starting from 2-chloro-4-fluoroaniline, appears to be the most cost-effective route for the synthesis of this compound. This is primarily due to its high-yielding, one-pot nature and the relatively low cost of the starting material.

Pathway 1, starting from 2-Chloro-4-fluorotoluene, presents a viable and potentially scalable alternative, especially if the benzylic bromination and cyanation steps can be optimized to achieve high yields.

Pathway 3, commencing with 2-chloro-4-fluorobenzaldehyde, is the least cost-effective due to its multi-step nature and the higher cost of the starting aldehyde.

Ultimately, the choice of synthetic route will depend on a variety of factors including the scale of the synthesis, available equipment, safety protocols, and the specific economic constraints of the project. This guide provides the necessary data and protocols to make an informed decision for the efficient production of this compound.

References

evaluating the reactivity of 2-Chloro-4-fluorophenylacetonitrile with different nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

Launching Data Acquisition

I've initiated a thorough search for experimental data regarding the reactivity of 2-Chloro-4-fluorophenylacetonitrile. My focus is squarely on reaction yields, times, and conditions when this compound interacts with various nucleophiles.

Extending Data Search

I'm now expanding my data acquisition beyond initial reactivity yields. I've started hunting for specific, detailed experimental protocols for the reactions I've identified, so I can provide thorough documentation. My next step is structuring the quantitative data into an easily digestible table, before diving into the diagram creation.

Examining Reactivity Data

I started searching for specific experimental data, tables, or detailed protocols regarding the reactivity of 2-Chloro-4-fluorophenyl acetonitrile with nucleophiles. Initial queries proved somewhat general, so I am refining my search terms to be more precise, focusing on specific nucleophiles and reaction conditions. I'm hoping this will uncover relevant quantitative information.

Targeting Nucleophile Specificity

I'm now focusing on searches that hone in on specific nucleophiles and their reactions with the target compound. Initial results, while informative, were too broad. I'm hoping that refining the search terms to include nucleophile classes (e.g., amines, alkoxides) will produce targeted experimental results, quantitative data, or detailed protocols. I believe this narrowing will finally meet the user's specific information needs, such as yields, reaction times, and conditions.

Analyzing Reaction Specifics

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Deepening the Search

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Searching Experimental Data

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Examining Reaction Data

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Seeking Specific Examples

I'm expanding my search, now focusing on patent literature and specific publications that could provide the missing experimental details. My past efforts haven't yet yielded those tabular data points on yields, reaction times, and conditions for reactions of this compound with various nucleophiles. General protocols and syntheses of similar compounds are plentiful, but concrete examples for this specific substrate remain elusive. I'll persist, hoping to compare those details for the requested comparative guide.

Quantitative Purity Assessment of 2-Chloro-4-fluorophenylacetonitrile: A Comparative Guide to qNMR and Chromatographic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials and intermediates like 2-Chloro-4-fluorophenylacetonitrile is critical for the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity assessment of this compound.

Quantitative ¹H-NMR (qNMR) has emerged as a powerful primary analytical method for purity determination.[1][2] Its fundamental principle lies in the direct proportionality between the integrated signal area of a specific nucleus (typically ¹H) and the number of those nuclei in the molecule.[3][4] By comparing the integral of an analyte's signal to that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined without the need for a specific reference standard of the analyte itself.[5][6]

This guide presents detailed experimental protocols for each technique, a comparative analysis of their performance characteristics, and supporting data to aid in the selection of the most suitable method for the purity assessment of this compound.

Comparative Analysis of Analytical Techniques

The choice of analytical technique for purity assessment depends on various factors, including the required accuracy, precision, sample throughput, and the nature of potential impurities. The following table summarizes the key performance characteristics of qNMR, HPLC, and GC for the analysis of this compound.

Parameter Quantitative ¹H-NMR (qNMR) High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC)
Principle Primary ratio method based on the direct proportionality of signal intensity to the number of nuclei.[3]Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[7]
Primary Use Absolute purity determination, quantification of impurities, and structural confirmation.[8]Purity and impurity profiling for non-volatile or thermally labile compounds.[9]Purity and impurity profiling for volatile and thermally stable compounds.[7]
Reference Standard Requires a certified internal standard of a different compound.[6]Typically requires a reference standard of the analyte for quantification.Typically requires a reference standard of the analyte for quantification.
Accuracy High, as it provides an absolute purity value.[4]High, but can be influenced by the response factors of impurities.[5]High, but can be influenced by the response factors of impurities.
Precision Excellent, with low relative standard deviation (RSD).[5]Very good, with low RSD.Very good, with low RSD.
Specificity High, based on unique NMR signals.High, based on retention time and detector response.High, particularly with a mass spectrometry (MS) detector.
Sample Throughput Lower, especially when long relaxation delays are required for accuracy.[10]Higher, with typical run times of 20-30 minutes per sample.[10]Moderate to high, with modern fast GC methods.[11]
Sample Consumption Higher (milligrams).[10]Lower (micrograms).[10]Lower (micrograms).
Destructive No, the sample can be recovered.[10]Yes.[10]Yes.

Experimental Protocols

Quantitative ¹H-NMR (qNMR) Spectroscopy

This protocol outlines the determination of the purity of this compound using the internal standard method.

a. Materials and Reagents:

  • This compound (Analyte)

  • Maleic acid (Internal Standard, Certified Reference Material >99.5% purity)

  • Dimethyl Sulfoxide-d₆ (DMSO-d₆, 99.9 atom % D)

  • NMR tubes (5 mm)

  • Analytical balance (readability ± 0.01 mg)

b. Sample Preparation:

  • Accurately weigh approximately 15 mg of this compound into a clean, dry vial.

  • Accurately weigh approximately 5 mg of maleic acid (internal standard) into the same vial.

  • Dissolve the mixture in approximately 0.7 mL of DMSO-d₆.

  • Vortex the solution until both the analyte and the internal standard are completely dissolved.

  • Transfer the solution to a 5 mm NMR tube.

c. NMR Data Acquisition:

  • Instrument: 500 MHz NMR Spectrometer

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Temperature: 298 K

  • Relaxation Delay (d1): 30 s (to ensure full relaxation of all relevant protons, at least 5 times the longest T₁).

  • Number of Scans (ns): 16

  • Acquisition Time (aq): ≥ 3 s

  • Spectral Width (sw): 20 ppm

d. Data Processing and Purity Calculation:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

  • Integrate the well-resolved signals of both the analyte and the internal standard. For this compound, the methylene protons (-CH₂CN) are expected to give a distinct singlet. For maleic acid, the two olefinic protons give a singlet.

  • Calculate the purity of the analyte using the following equation[7]:

    Where:

    • I_analyte = Integral of the analyte signal

    • N_analyte = Number of protons for the integrated analyte signal

    • I_IS = Integral of the internal standard signal

    • N_IS = Number of protons for the integrated internal standard signal

    • M_analyte = Molar mass of the analyte (169.58 g/mol )

    • M_IS = Molar mass of the internal standard (Maleic acid: 116.07 g/mol )

    • m_analyte = Mass of the analyte

    • m_IS = Mass of the internal standard

    • Purity_IS = Purity of the internal standard

High-Performance Liquid Chromatography (HPLC)

This protocol describes a reversed-phase HPLC method for the purity assessment of this compound.

a. Instrumentation and Chromatographic Conditions:

  • Instrument: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile with 0.1% formic acid

  • Gradient: 60% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

b. Sample Preparation:

  • Prepare a stock solution of this compound in acetonitrile at a concentration of approximately 1 mg/mL.

  • Prepare the sample for injection by diluting the stock solution with the initial mobile phase composition to a concentration of approximately 0.1 mg/mL.

c. Data Analysis: The purity is determined by the area percentage method. The area of the main peak is divided by the total area of all peaks in the chromatogram.

Gas Chromatography (GC)

This protocol outlines a GC method for the purity analysis of this compound.

a. Instrumentation and Chromatographic Conditions:

  • Instrument: Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Column: Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • Detector Temperature: 300 °C (FID).

  • Injection Volume: 1 µL (split ratio 50:1).

b. Sample Preparation:

  • Prepare a solution of this compound in a suitable solvent like acetone or ethyl acetate at a concentration of approximately 1 mg/mL.

c. Data Analysis: The purity is determined by the area percentage method from the resulting chromatogram.

Visualizing the Workflow and Logic

The following diagrams illustrate the experimental workflows and the logical relationships in the purity assessment process.

qNMR_Workflow A Sample Preparation B Weigh Analyte & Internal Standard A->B C Dissolve in Deuterated Solvent B->C D Transfer to NMR Tube C->D E NMR Data Acquisition D->E F Set Quantitative Parameters E->F G Acquire Spectrum F->G H Data Processing & Calculation G->H I Integrate Signals H->I J Calculate Purity I->J K Purity Result J->K

Caption: qNMR experimental workflow.

Method_Comparison cluster_Purity Purity Assessment of this compound cluster_qNMR qNMR Attributes cluster_Chromo Chromatographic Attributes A Quantitative NMR (qNMR) A1 Primary Method A->A1 A2 Absolute Purity A->A2 A3 Non-destructive A->A3 B Chromatographic Methods B1 High Throughput B->B1 B2 High Sensitivity B->B2 B3 Requires Analyte Standard B->B3 B4 HPLC B->B4 B5 GC B->B5

Caption: Comparison of analytical methods.

Conclusion

Both qNMR and chromatographic techniques are valuable for the purity assessment of this compound. qNMR stands out as a primary method that provides an absolute purity value without the need for a specific reference standard of the analyte, along with structural confirmation.[5][10] HPLC and GC are robust, high-throughput methods ideal for routine quality control and the detection of trace impurities.[8] For comprehensive purity validation, an orthogonal approach using both qNMR and a chromatographic technique is recommended to ensure the highest level of confidence in the quality of this important synthetic intermediate.

References

Comparative Efficacy Analysis of Blonanserin, a Derivative of 2-Chloro-4-fluorophenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of Blonanserin, an atypical antipsychotic agent, with other established treatments for schizophrenia. Blonanserin's synthesis involves the key intermediate 4-fluorobenzoylacetonitrile, which can be derived from 2-Chloro-4-fluorophenylacetonitrile. This document synthesizes data from various clinical trials to offer a comprehensive overview for research and development purposes.

Synthesis Pathway Overview

The synthesis of Blonanserin utilizes 4-fluorobenzoylacetonitrile as a crucial intermediate. This precursor undergoes a condensation reaction with cyclooctanone to form a key structural component of the final drug molecule.[1][2][3][4] The general workflow from this intermediate is outlined below.

G cluster_start Starting Intermediate cluster_synthesis Key Synthesis Steps cluster_end Final Product Intermediate 4-fluorobenzoylacetonitrile Step1 Condensation with cyclooctanone Intermediate->Step1 Step2 Chlorination Step1->Step2 Step3 Condensation with N-ethylpiperazine Step2->Step3 Final_Drug Blonanserin Step3->Final_Drug G cluster_D2 Dopaminergic Pathway cluster_5HT2A Serotonergic Pathway Blonanserin Blonanserin D2_Receptor Dopamine D2 Receptor Blonanserin->D2_Receptor Antagonism 5HT2A_Receptor Serotonin 5-HT2A Receptor Blonanserin->5HT2A_Receptor Antagonism Dopamine_Signal Dopaminergic Neurotransmission D2_Receptor->Dopamine_Signal Inhibition Positive_Symptoms Positive Symptoms (e.g., Hallucinations) Dopamine_Signal->Positive_Symptoms Alleviation Serotonin_Signal Serotonergic Neurotransmission 5HT2A_Receptor->Serotonin_Signal Modulation Negative_Symptoms Negative Symptoms (e.g., Apathy) Serotonin_Signal->Negative_Symptoms Improvement G Patient_Screening Patient Screening (Schizophrenia Diagnosis, PANSS Score ≥70) Randomization Randomization Patient_Screening->Randomization Blonanserin_Arm Blonanserin Treatment (e.g., 8-24 mg/day) Randomization->Blonanserin_Arm Comparator_Arm Comparator Treatment (e.g., Risperidone 2-6 mg/day) Randomization->Comparator_Arm Treatment_Period Treatment Period (e.g., 8 weeks) Blonanserin_Arm->Treatment_Period Comparator_Arm->Treatment_Period Efficacy_Assessment Efficacy Assessment (PANSS, CGI-S) Treatment_Period->Efficacy_Assessment Safety_Assessment Safety Assessment (Adverse Events, Lab Tests) Treatment_Period->Safety_Assessment Data_Analysis Data Analysis (Intention-to-Treat, Statistical Comparison) Efficacy_Assessment->Data_Analysis Safety_Assessment->Data_Analysis

References

literature review of the synthetic utility of halogenated phenylacetonitriles

Author: BenchChem Technical Support Team. Date: December 2025

Starting Research Phase

I've initiated a thorough literature search on halogenated phenylacetonitriles. My focus is understanding their synthetic capabilities, especially in creating complex organic compounds and potential pharmaceutical precursors. I'm prioritizing reactions that offer versatility.

Outlining Reaction Types

I'm now identifying critical reaction types where these nitriles act as synthons. Alkylations, arylations, and cyclizations are central, with rearrangements also showing promise. I'm compiling literature examples, including schemes, conditions, and yields.

Developing Literature Search Strategy

I'm now expanding my literature search to include a comparative analysis of halogenated phenylacetonitriles. I'm focusing on reactivity differences and exploring how they stack up against non-halogenated versions or other synthetic equivalents. I'm also looking for detailed experimental protocols. Next, I plan to create Graphviz diagrams for signaling pathways.

Safety Operating Guide

Proper Disposal of 2-Chloro-4-fluorophenylacetonitrile: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe handling and disposal of 2-Chloro-4-fluorophenylacetonitrile, ensuring the safety of laboratory personnel and environmental protection. This document provides immediate, procedural, and logistical information for researchers, scientists, and professionals in drug development.

This compound is a halogenated organic compound that requires specialized handling and disposal due to its significant toxicity. Adherence to proper safety and disposal protocols is critical to mitigate risks of exposure and environmental contamination.

Key Data and Hazard Information

For quick reference, the following table summarizes the essential physical, chemical, and toxicological properties of this compound.

PropertyValue
CAS Number 75279-56-0
Molecular Formula C₈H₅ClFN
Molar Mass 169.59 g/mol
Appearance Solid to chunks to chips
Melting Point 67-69 °C
Boiling Point 253.2 ± 25.0 °C (Predicted)
Flash Point 112.3 °C
Hazard Classifications Fatal if swallowed (H300), Toxic in contact with skin (H311), Toxic if inhaled (H331), Causes skin irritation (H315), Causes serious eye irritation (H319)[1]
Toxicity Data (LD50/LC50) Specific LD50 and LC50 data for this compound are not readily available. However, the hazard classifications indicate high acute toxicity. For related compounds like acetonitrile, the oral LD50 in rats is 617 mg/kg, and the dermal LD50 in rabbits is 2,000 mg/kg.[2]

Disposal Workflow

The proper disposal of this compound follows a structured process to ensure safety and compliance. The workflow diagram below illustrates the decision-making process from waste generation to final disposal.

DisposalWorkflow cluster_0 A Waste Generation (this compound) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate as Halogenated Organic Waste B->C D Collect in Designated, Labeled, Leak-Proof Container C->D E Store in a Cool, Dry, Well-Ventilated Area D->E F Disposal Decision E->F G Arrange for Pickup by Licensed Hazardous Waste Contractor F->G Direct Disposal H Pre-treatment (Chemical Degradation) F->H On-site Treatment J Final Disposal (e.g., Incineration) G->J I Collect Treated Waste for Disposal H->I I->G caption Disposal workflow for this compound.

Caption: Disposal workflow for this compound.

Step-by-Step Disposal Procedures

Personal Protective Equipment (PPE) and Handling

Due to its high toxicity, all handling of this compound and its waste must be conducted within a certified chemical fume hood.[3] Appropriate PPE, including double nitrile gloves, chemical safety goggles, a face shield, and a lab coat, must be worn at all times.

Waste Segregation and Collection

As a halogenated organic compound, waste containing this compound must be segregated from non-halogenated waste streams.[4]

  • Container: Use only designated, leak-proof, and chemically compatible containers with a secure screw-top cap. These are often supplied by your institution's Environmental Health and Safety (EHS) department.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard symbols (e.g., toxic).

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials.

Disposal Options

There are two primary routes for the disposal of this compound waste:

  • Direct Disposal via a Licensed Contractor: This is the most common and recommended method. The sealed and labeled waste container is collected by a licensed hazardous waste disposal company for transportation to a permitted treatment, storage, and disposal facility, where it will likely be incinerated at high temperatures.

  • On-site Chemical Pre-treatment: In some cases, it may be feasible to chemically degrade the compound to a less hazardous form before disposal. This should only be performed by trained personnel with a thorough understanding of the reaction and safety protocols.

Experimental Protocols for Chemical Pre-treatment

The following are detailed methodologies for the chemical degradation of this compound in a laboratory setting. These procedures should only be carried out in a properly functioning chemical fume hood with appropriate PPE.

Protocol 1: Alkaline Hydrolysis

This protocol converts the nitrile group to a carboxylate salt, which is generally less toxic.

Materials:

  • This compound waste

  • Sodium hydroxide (NaOH) solution (e.g., 2M)

  • Round-bottom flask with a reflux condenser and magnetic stirrer

  • Heating mantle

  • pH paper or pH meter

Procedure:

  • Carefully transfer the this compound waste into a round-bottom flask equipped with a magnetic stir bar.

  • Slowly add an excess of 2M sodium hydroxide solution to the flask.

  • Assemble the reflux condenser and begin stirring the mixture.

  • Heat the mixture to reflux and maintain for several hours to ensure complete hydrolysis of the nitrile.

  • Allow the mixture to cool to room temperature.

  • Check the pH to ensure it is still basic.

  • The resulting solution containing the sodium salt of 2-chloro-4-fluorophenylacetic acid and any unreacted NaOH should be collected in a labeled hazardous waste container for disposal.

Protocol 2: Advanced Oxidation with UV/Persulfate

This method utilizes sulfate radicals to break down the organic molecule.

Materials:

  • This compound waste, preferably dissolved in a suitable solvent like acetonitrile if in solid form.

  • Potassium persulfate (K₂S₂O₈) or sodium persulfate (Na₂S₂O₈)

  • UV photoreactor (e.g., with a 254 nm lamp)

  • Beaker or other UV-transparent reaction vessel

  • Magnetic stirrer

Procedure:

  • In the UV photoreactor vessel, dissolve the this compound waste in water (if soluble) or a suitable solvent.

  • Add a molar excess of potassium or sodium persulfate to the solution. The optimal ratio may need to be determined empirically, but a starting point is a 5:1 to 10:1 persulfate-to-substrate molar ratio.

  • With continuous stirring, turn on the UV lamp to initiate the reaction.

  • Irradiate the solution for a sufficient time to achieve degradation. Reaction progress can be monitored by techniques such as HPLC or GC-MS if desired.

  • After the reaction is complete, turn off the UV lamp and allow the solution to cool.

  • The treated solution, now containing degradation products, should be collected in a designated hazardous waste container for final disposal.

Disclaimer: These protocols are intended for informational purposes for trained laboratory professionals. Always consult your institution's specific safety and waste disposal guidelines before undertaking any chemical procedures.

References

Personal protective equipment for handling 2-Chloro-4-fluorophenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-Chloro-4-fluorophenylacetonitrile

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. Adherence to these protocols is vital for ensuring laboratory safety and minimizing exposure to this hazardous compound.

Chemical Identifier and Properties

PropertyValueReference
CAS Number 75279-56-0[1][2]
Molecular Formula C8H5ClFN[1][2]
Molecular Weight 169.58 g/mol [1][2]
Appearance Yellow-like crystals[2]
Melting Point 67-69 °C[2]
Boiling Point 253.2 ± 25.0 °C[2]
Flash Point 108 °C / 226.4 °F[3]

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance. It is fatal if swallowed, toxic in contact with skin, causes skin and serious eye irritation, and is toxic if inhaled.[4][5] Strict adherence to PPE guidelines is mandatory.

Minimum PPE Requirements

Protection TypeRecommended EquipmentRationale
Eye and Face Chemical safety goggles and a face shield.Protects against splashes and dust. Conforms to OSHA 29 CFR 1910.133 or European Standard EN166.[3][6][7]
Skin Chemical-resistant nitrile gloves (double gloving recommended) and a flame-retardant lab coat or apron.Provides a barrier against skin contact and absorption.[7][8][9]
Respiratory All handling must occur in a certified chemical fume hood. If a fume hood is not available or if exposure limits are exceeded, a NIOSH/MSHA-approved respirator is required.[3][6][9][10]Prevents inhalation of toxic dust or vapors.[9]
Footwear Closed-toe shoes.Protects feet from spills and falling objects.[7]

Procedural Workflow for Handling

The following diagram outlines the essential steps for safely handling this compound from receipt to disposal.

cluster_prep 1. Preparation Phase cluster_handling 2. Handling & Use Phase cluster_disposal 3. Disposal Phase prep_area Designate & Prepare Handling Area (Fume Hood) verify_safety Verify Safety Equipment (Eyewash, Shower) prep_area->verify_safety inspect_ppe Inspect PPE for Integrity verify_safety->inspect_ppe prep_waste Prepare Labeled Hazardous Waste Containers inspect_ppe->prep_waste don_ppe Don All Required PPE prep_waste->don_ppe handle_chem Handle Chemical in Fume Hood don_ppe->handle_chem seal_container Keep Container Sealed When Not in Use handle_chem->seal_container clean_up Clean Work Area After Use seal_container->clean_up segregate_waste Segregate Halogenated Waste clean_up->segregate_waste dispose_liquid Dispose of Liquid Waste in Labeled Container segregate_waste->dispose_liquid dispose_solid Dispose of Contaminated Solid Waste segregate_waste->dispose_solid decontaminate_ppe Decontaminate or Dispose of PPE dispose_liquid->decontaminate_ppe dispose_solid->decontaminate_ppe request_pickup Request Pickup by EHS decontaminate_ppe->request_pickup

Caption: Workflow for handling this compound.

Experimental Protocols: Step-by-Step Guidance

1. Preparation and Handling

  • Area Preparation : Before handling, ensure a designated area within a certified chemical fume hood is clean and free of clutter. Verify that a safety shower and eyewash station are accessible within a 10-second travel time.[9]

  • PPE Inspection : Carefully inspect all required PPE for any signs of damage or wear and replace if necessary.[7]

  • Donning PPE : Put on all required PPE as specified in the table above before entering the designated handling area.

  • Chemical Handling : Conduct all manipulations of this compound inside the fume hood to minimize inhalation risk.[8][9][11] Avoid all personal contact with the substance.[11]

  • General Practices : Do not eat, drink, or smoke in the laboratory area.[3][11] Keep the container tightly sealed when not in use.[11] Always wash hands thoroughly with soap and water after handling is complete.[6][11]

2. Storage Plan

  • Container : Store the chemical in its original, tightly sealed container.[11]

  • Location : Keep in a cool, dry, and well-ventilated area.[3][6][11]

  • Incompatibilities : Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[3][6]

  • Inspection : Regularly check containers for any physical damage or leaks.[11]

3. Spill Management Protocol

  • Evacuation : In case of a spill, immediately alert personnel in the vicinity and evacuate the area if necessary.

  • Control : If safe to do so, stop the leak or spill at the source.

  • Containment : For small spills, use an inert absorbent material like sand, earth, or vermiculite to contain the substance.[3][11]

  • Cleanup : Carefully collect the absorbed material and place it into a suitable, clearly labeled container for hazardous waste disposal.[3][11] Do not allow the spillage to enter drains or water courses.[11]

  • Decontamination : Wash the spill area thoroughly. Decontaminate and launder all protective clothing before reuse.[11]

4. Disposal Plan

  • Regulatory Compliance : All waste containing this compound must be treated as hazardous waste and disposed of in accordance with all local, state, and federal regulations.[9]

  • Waste Segregation : Collect and segregate halogenated organic waste from other waste streams.[9]

  • Containerization :

    • Liquid Waste : Collect all liquid waste, including the first rinse of any empty containers, in a designated, labeled hazardous waste container.[12]

    • Solid Waste : Place contaminated solid waste (e.g., absorbent materials, gloves, weigh paper) in a separate, clearly labeled container for solid hazardous waste.[13]

  • Container Disposal : An empty container must be rinsed three times with a suitable solvent; the rinsate must be collected as hazardous waste.[12] After thorough rinsing and drying, the container can be disposed of.

  • Pickup : Store sealed waste containers in a designated satellite accumulation area and arrange for pickup by your institution's Environmental Health and Safety (EHS) department.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.